molecular formula C14H16N2 B3074511 6-(Piperidin-4-yl)quinoline CAS No. 1020277-40-0

6-(Piperidin-4-yl)quinoline

Número de catálogo: B3074511
Número CAS: 1020277-40-0
Peso molecular: 212.29
Clave InChI: NWBRQASBWJBNJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(Piperidin-4-yl)quinoline is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29. The purity is usually 95%.
BenchChem offers high-quality 6-(Piperidin-4-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Piperidin-4-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-piperidin-4-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBRQASBWJBNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action of 6-(Piperidin-4-yl)quinoline Scaffolds in In Vitro Splicing Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-(piperidin-4-yl)quinoline scaffold, alongside related bioisosteric chemotypes (such as pyridazines and pyrazines), represents a privileged pharmacophore in the development of small-molecule RNA splicing modulators (1)[1]. Rather than acting as traditional kinase inhibitors or receptor antagonists, these compounds function as "molecular glues." They selectively stabilize the transient interaction between the U1 small nuclear ribonucleoprotein (U1 snRNP) and weak 5' splice sites (5'ss) on pre-mRNA (2)[2].

In the context of Huntington's disease (HD) drug development, these modulators promote the inclusion of a non-annotated pseudoexon in the Huntingtin (HTT) transcript (3)[3]. This inclusion introduces a premature termination codon (PTC), triggering nonsense-mediated decay (NMD) and selectively lowering the toxic mutant HTT (mHTT) protein in vitro (1)[1].

Structural Basis of Action: The "Molecular Glue" Mechanism

The causality of the 6-(piperidin-4-yl)quinoline scaffold's efficacy lies in its precise stereoelectronic fit within the RNA-protein interface.

  • Intercalation and Hydrogen Bonding: The planar quinoline ring intercalates between the C8 and C9 bases of the U1 snRNA (4)[4]. The core nitrogen acts as a hydrogen bond acceptor, interacting directly with the amino group of an unpaired adenine at the -1 position (the A-1 bulge) of the 5'ss (2)[2].

  • Electrostatic Anchoring: The basic piperidine ring, which is protonated under physiological conditions, forms a critical salt bridge with the negatively charged phosphate backbone of the U1 snRNA (specifically at the C9 phosphate oxygen) (4)[4].

  • Sequential Binding Dynamics: Single-molecule imaging reveals that these modulators do not bind RNA indiscriminately. Instead, they bind the U1 snRNP/U1-C complex only after it has initially engaged the -1A bulged 5'ss, locking the transient complex into a highly stable conformation (5)[5].

In Vitro Pharmacodynamics: Pseudoexon Inclusion & NMD

In patient-derived in vitro models, the stabilization of the U1 snRNP at the HTT pre-mRNA profoundly alters the canonical splicing machinery.

  • Pseudoexon Inclusion: The drug forces the spliceosome to recognize a weak, cryptic 5'ss located in the intronic region (e.g., between exons 49 and 50) (1)[1].

  • Transcript Degradation: The newly spliced pseudoexon encrypts a premature termination codon (PTC) (1)[1]. During the pioneer round of translation, the ribosome stalls at the PTC, recruiting UPF proteins that initiate nonsense-mediated mRNA decay (NMD) (6)[6]. This results in a dose-dependent reduction of both total HTT and mHTT protein levels (3)[3].

SplicingMechanism Compound 6-(piperidin-4-yl)quinoline (Splicing Modulator) Ternary Stabilized Ternary Complex (A-1 Bulge Binding) Compound->Ternary U1snRNP U1 snRNP Complex U1snRNP->Ternary PreMRNA HTT pre-mRNA (Weak 5'ss) PreMRNA->Ternary Pseudoexon Pseudoexon Inclusion (PTC+) Ternary->Pseudoexon NMD Nonsense-Mediated Decay (mRNA Degradation) Pseudoexon->NMD Protein Reduced mHTT Protein NMD->Protein

Caption: Splicing modulation pathway of 6-(piperidin-4-yl)quinoline inducing HTT mRNA degradation.

Self-Validating Experimental Protocols (In Vitro)

To ensure trustworthiness and reproducibility, the evaluation of these compounds requires self-validating orthogonal assays: one to confirm the mechanistic splicing event (RNA level) and one to confirm the phenotypic outcome (protein level).

Protocol A: Minigene Splicing Assay (RNA Level)

Purpose: To quantify the drug-induced inclusion of the HTT pseudoexon.

  • Cell Seeding: Plate human neuroblastoma cells (SH-SY5Y) or patient-derived fibroblasts at 1×105 cells/well in a 6-well plate.

  • Transfection: Transfect cells with a minigene reporter plasmid containing HTT exons 49 and 50, separated by the native intronic sequence harboring the cryptic pseudoexon.

  • Compound Treatment: 24 hours post-transfection, treat cells with a dose-response titration of the 6-(piperidin-4-yl)quinoline derivative (0.1 nM to 10 µM) (1)[1].

  • RNA Extraction & RT-qPCR: After 24 hours, extract total RNA using a column-based method. Perform reverse transcription.

  • Quantification: Use specific TaqMan probes targeting the canonical exon 49-50 junction and the novel exon 49-pseudoexon junction. Calculate the Percent Spliced In (PSI) to determine the EC50​ of splicing modulation (2)[2].

Protocol B: TR-FRET Assay for HTT Lowering (Protein Level)

Purpose: To measure the functional reduction of mutant HTT protein.

  • Cell Culture: Culture HD patient-derived fibroblasts (e.g., GM04281, 68/17 CAG repeats) in 384-well plates (6)[6].

  • Treatment: Apply the compound for 72 hours to allow sufficient time for mRNA degradation and subsequent protein clearance (7)[6].

  • Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.

  • TR-FRET Detection: Add a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) antibody pair (e.g., 2B7-Tb / MW1-D2) specific to the expanded polyglutamine tract of mHTT (6)[6].

  • Readout: Measure the FRET signal at 665 nm / 615 nm. Normalize to total protein content and calculate the IC50​ for mHTT lowering (8)[8].

Workflow Cells Patient Fibroblasts (mHTT expressing) Dosing Compound Treatment (Dose-Response) Cells->Dosing RNA RNA Extraction & RT-qPCR (Splicing) Dosing->RNA Protein TR-FRET Assay (HTT Quantification) Dosing->Protein Analysis IC50 / EC50 Determination RNA->Analysis Protein->Analysis

Caption: In vitro experimental workflow for validating HTT splicing modulators and protein lowering.

Quantitative Data Summary

The table below summarizes typical in vitro pharmacological parameters observed for piperidine-linked quinoline/pyridazine splicing modulators (e.g., benchmark analogs) across standard assays.

ParameterAssay TypeTargetBenchmark Value Range
Splicing EC50​ Minigene RT-qPCRHTT Pseudoexon Inclusion10 nM – 50 nM
mHTT Lowering IC50​ TR-FRET (Fibroblasts)mHTT Protein5 nM – 30 nM
Maximal mHTT Reduction TR-FRET (Fibroblasts)mHTT Protein50% – 60%
U1 snRNP Affinity ( Kd​ ) Fluorescence PolarizationU1 snRNP / 5'ss Complex~2- to 3-fold increase

(Data aggregated from[8],[1], and[6])

References

  • Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease. ACS Publications. 1

  • An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion. Nature Communications. 3

  • Specificity, synergy, and mechanisms of splice-modifying drugs. NIH / bioRxiv. 2

  • Diversity of splicing modifiers acting on A-1 bulged 5′-splice sites reveals rules for rational drug design. Nucleic Acids Research. 4

  • Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study. British Journal of Clinical Pharmacology. 8

  • Photoaffinity enabled transcriptome-wide identification of splice modulating small molecule–RNA binding events in native cells. RSC Publishing. 5

  • An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons. PMC. 6

Sources

Pharmacological Profiling and Receptor Binding Affinity of the 6-(Piperidin-4-yl)quinoline Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Nature of the Scaffold

In modern medicinal chemistry and drug development, the 6-(piperidin-4-yl)quinoline moiety has emerged as a highly privileged structural scaffold. As a Senior Application Scientist overseeing high-throughput screening cascades, I frequently encounter this motif in the development of ligands targeting aminergic G-protein-coupled receptors (GPCRs) and Sigma ( σ ) receptors[1][2].

The success of this scaffold is not coincidental; it is rooted in strict structural causality. The quinoline ring provides a flat, electron-rich aromatic surface ideal for π−π stacking with aromatic residues (such as Tryptophan or Phenylalanine) deep within receptor binding pockets. Simultaneously, the piperidine ring presents a basic nitrogen atom (pKa ~9.5) that remains protonated at physiological pH. This positive charge is the critical electrostatic anchor, forming a robust salt bridge with the highly conserved aspartate residue (e.g., Asp3.32 in TM3) found in the orthosteric site of most aminergic GPCRs[3].

SAR_Logic Core 6-(Piperidin-4-yl)quinoline Core Scaffold Quinoline Quinoline Ring (Aromatic/Hydrophobic) Core->Quinoline Piperidine Piperidine Ring (Basic Nitrogen) Core->Piperidine Stacking π-π Stacking (Trp/Phe/Tyr in GPCR) Quinoline->Stacking Mediates SaltBridge Salt Bridge (Asp3.32 in TM3) Piperidine->SaltBridge Mediates

Diagram 1: Structural causality of the 6-(piperidin-4-yl)quinoline scaffold in receptor binding.

Target-Specific Binding Profiles & Quantitative Data

The modularity of the 6-(piperidin-4-yl)quinoline scaffold allows for precise tuning of receptor selectivity. By modifying the substituents on the piperidine nitrogen or the quinoline core, researchers can direct the molecule's affinity toward entirely different receptor classes.

  • 5-HT 6​ Receptors: Functionalizing the scaffold with arylsulfonamides yields compounds with exceptional affinity ( pKi​>8 ) and >100-fold selectivity against other serotonin subreceptors[2].

  • Dopamine Receptors (D 2​ /D 3​ ): N-alkylation of the piperidine ring generates potent D 3​ receptor-preferring agonists. Specific derivatives demonstrate low nanomolar affinity ( Ki​=1.21 nM) and up to 121-fold selectivity for D 3​ over D 2​ [3].

  • Sigma Receptors ( σ1​ ): Piperidine-4-carboxamide derivatives and small functionalized pyridines/quinolines show remarkable σ1​ affinity ( Ki​=1.45−3.7 nM) with massive selectivity over σ2​ [1][4].

  • Muscarinic / β2​ -Adrenergic Receptors: This scaffold is frequently utilized in the design of dual-acting muscarinic antagonist/ β2​ agonists (MABA) for respiratory diseases[5], as well as heterobivalent muscarinic ligands with pan-muscarinic affinity[6].

Table 1: Comparative Binding Affinities Across Target Receptors
Target ReceptorRepresentative Derivative ClassBinding Affinity ( Ki​ / pKi​ )Selectivity ProfileRef.
5-HT 6​ Arylsulfonamide-substituted pKi​>8.0 >100-fold vs other 5-HT[2]
Dopamine D 3​ N-alkylated quinoline-piperazine Ki​=1.21−2.65 nMUp to 121-fold over D 2​ [3]
Sigma-1 ( σ1​ ) N-benzyl piperidine-carboxamides Ki​=1.45−3.7 nM>290-fold over σ2​ [1][4]
Muscarinic (M 1​ -M 5​ ) Heterobivalent hybrids pKi​≈7.95−8.11 Pan-muscarinic[6]

Experimental Workflows: Establishing Self-Validating Systems

To ensure scientific integrity, binding affinity must be evaluated through rigorous, self-validating experimental designs. Below are the standard operating protocols I mandate for evaluating piperidinylquinoline derivatives.

Protocol 1: High-Throughput Radioligand Competition Assay

This protocol determines the Ki​ of novel 6-(piperidin-4-yl)quinoline derivatives. A common pitfall in evaluating basic amines (like piperidines) is their high non-specific binding to the negatively charged silicates in glass fiber filters. To counteract this, we employ Polyethylenimine (PEI) pre-treatment, which neutralizes the filter charge and ensures that the radioactive counts accurately reflect receptor-bound ligand rather than assay artifact[1][4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the target receptor (e.g., h σ1​ R or hD 3​ R). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 μ L of membrane suspension, 25 μ L of radioligand (e.g., [3H] -pentazocine for σ1​ at Kd​ concentration), and 25 μ L of the test piperidinylquinoline compound (ranging from 10−11 to 10−5 M).

  • Self-Validation Control (Critical): Dedicate specific wells to measure Total Binding (TB, radioligand + vehicle) and Non-Specific Binding (NSB, radioligand + 10 μ M of a saturating reference ligand like Haloperidol). Specific binding is TB minus NSB.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour.

  • Washing & Counting: Wash filters three times with ice-cold buffer to remove unbound radioligand. Extract filters into scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ from the displacement curve and convert to Ki​ using the Cheng-Prusoff equation: Ki​=1+([L]/Kd​)IC50​​ [4].

Radioligand_Assay Prep Membrane Preparation Incubate Incubation (Radioligand + Ligand) Prep->Incubate Filter Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count

Diagram 2: Step-by-step workflow for the radioligand competition binding assay.

Protocol 2: Functional Efficacy via BRET (Bioluminescence Resonance Energy Transfer)

Binding affinity ( Ki​ ) only tells us how tightly a molecule binds; it does not indicate functional consequence. To determine whether a 6-(piperidin-4-yl)quinoline derivative acts as an agonist, antagonist, or allosteric modulator, we utilize a BRET-based β -arrestin recruitment assay[6].

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect CHO or HEK-293 cells with the target GPCR tagged with Renilla luciferase (RLuc) and β -arrestin-2 tagged with Yellow Fluorescent Protein (YFP).

  • Ligand Stimulation: Starve cells of serum for 2 hours, then stimulate with varying concentrations of the test compound for 30 minutes at 37°C.

  • Substrate Addition: Add Coelenterazine h (the RLuc substrate) 10 minutes prior to reading.

  • Signal Detection: If the ligand is an agonist, receptor activation will recruit β -arrestin-YFP to the GPCR-RLuc, bringing the fluorophores within 10 nm of each other. The energy transfer results in a measurable YFP emission (530 nm) upon RLuc excitation (480 nm).

  • Causality Check: To validate antagonism, pre-incubate cells with the test compound before adding a known full agonist (e.g., dopamine for D 3​ ). A reduction in the maximum BRET signal confirms competitive antagonism[6].

GPCR_Signaling Ligand Piperidinylquinoline Derivative Receptor Aminergic GPCR (e.g., 5-HT6, D3) Ligand->Receptor Orthosteric Binding G_alpha G-protein Pathway (cAMP modulation) Receptor->G_alpha Activation Beta_Arrestin β-Arrestin Pathway (Internalization) Receptor->Beta_Arrestin Recruitment (BRET)

Diagram 3: GPCR signaling pathways modulated by piperidinylquinoline ligand binding.

In Silico Validation & Molecular Dynamics

Modern profiling of the 6-(piperidin-4-yl)quinoline scaffold pairs empirical radioligand data with in silico Molecular Dynamics (MD) simulations. By calculating the binding free energy ( ΔGbind​ ), we can predict the thermodynamic stability of the ligand-receptor complex[1].

For instance, when docking these derivatives into the h σ1​ R homology model, the quinoline ring consistently orients toward the hydrophobic membrane interface, while the basic piperidine nitrogen engages in critical hydrogen bonding with the receptor's internal chaperone residues. Compounds exhibiting a ΔGbind​ of less than -11.0 kcal/mol computationally correlate with sub-10 nM empirical Ki​ values, providing a highly reliable predictive model for lead optimization[4].

References

  • [5] United States Patent Application Publication: US 2016/0015704 A1 (Dual muscarinic antagonist and B2 adrenergic agonist activity). Googleapis.com. Available at:

  • [1] Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. ArTS. Available at:

  • [2] Bromidge SM, et al. Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor (CHEMBL1134724). ChEMBL - EMBL-EBI. Available at:

  • [6] Synthesis and Biological Evaluation of a Novel Series of Heterobivalent Muscarinic Ligands Based on Xanomeline... Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [4] 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Available at:

  • [3] Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)... as a D3 receptor preferring agonist. NIH. Available at:

Sources

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of 6-(piperidin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer and antimalarial properties[1][2][3]. The journey of any novel quinoline derivative from a promising hit to a viable clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides an in-depth technical framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately the oral bioavailability, of the novel compound 6-(piperidin-4-yl)quinoline.

This document is structured not as a rigid protocol, but as a dynamic strategic plan. It is designed for researchers, scientists, and drug development professionals, offering not just the "what" and "how," but the crucial "why" behind each experimental decision. Our approach is grounded in the principles of scientific integrity, ensuring that the data generated is robust, reproducible, and translatable, ultimately de-risking the development pathway and accelerating the journey to potential clinical application.

The Strategic Imperative: Understanding the ADME Profile of 6-(piperidin-4-yl)quinoline

The therapeutic efficacy of any drug is contingent upon its ability to reach the target site of action in sufficient concentration and for an appropriate duration. For an orally administered agent like 6-(piperidin-4-yl)quinoline, this journey is governed by its ADME properties[4]. A comprehensive ADME assessment in the early stages of drug discovery is paramount to identify potential liabilities, guide chemical optimization, and increase the probability of clinical success[5][6][7].

The structure of 6-(piperidin-4-yl)quinoline, featuring a quinoline core and a piperidine moiety, presents several key questions that our experimental plan will address:

  • Aqueous Solubility and Permeability: Will the compound dissolve sufficiently in the gastrointestinal tract and be able to cross the intestinal membrane to enter systemic circulation?[8][9]

  • Metabolic Stability: Is the compound susceptible to extensive first-pass metabolism in the gut wall and liver, which could significantly limit its oral bioavailability? The quinoline ring and the piperidine ring are both known sites of metabolic modification[10][11].

  • Efflux Transporter Liability: Could the compound be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells and back into the intestinal lumen?[9]

  • Distribution: Once absorbed, how will the compound distribute into various tissues, and does it have the potential to cross the blood-brain barrier?

  • Clearance and Half-life: How quickly is the compound eliminated from the body, and what will this imply for the dosing regimen?

The following sections will detail the integrated experimental workflows designed to answer these critical questions.

Foundational In Vitro ADME Profiling: Building a Predictive Framework

A suite of in vitro ADME assays forms the bedrock of our investigation, offering a cost-effective and high-throughput means to predict the in vivo pharmacokinetic behavior of 6-(piperidin-4-yl)quinoline[12][13].

Physicochemical Characterization

Understanding the fundamental physicochemical properties of a compound is a critical first step in predicting its oral bioavailability[8].

  • Aqueous Solubility: This will be determined using both kinetic and thermodynamic methods to assess the compound's dissolution potential in the gastrointestinal fluids. Poor aqueous solubility is a common hurdle for oral drug absorption[8][9].

  • Lipophilicity (LogD at pH 7.4): This parameter influences a compound's permeability across biological membranes and its potential for non-specific binding. A balance is crucial; high lipophilicity can lead to poor solubility and increased metabolic clearance[14][15].

Permeability Assessment

The ability of 6-(piperidin-4-yl)quinoline to traverse the intestinal epithelium is a key determinant of its absorption.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Compartment: The test compound is added to the donor wells at a known concentration.

  • Acceptor Compartment: The acceptor wells are filled with buffer.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated.

Causality Behind Experimental Choice: The PAMPA assay provides a rapid and high-throughput assessment of passive diffusion, a primary mechanism of drug absorption. It helps to identify compounds with inherent permeability issues early in the discovery process.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are cultured on Transwell® inserts for 21-25 days to form a polarized monolayer that mimics the intestinal epithelium.

  • Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time.

  • Basolateral to Apical (B-A) Permeability: The experiment is reversed to assess active efflux. The compound is added to the basolateral side, and its transport to the apical side is measured.

  • Efflux Ratio (ER): The ratio of the B-A permeability to the A-B permeability is calculated. An ER > 2 suggests the involvement of active efflux transporters like P-gp.

  • Quantification: Samples from both compartments are analyzed by LC-MS/MS.

Causality Behind Experimental Choice: The Caco-2 assay is the gold standard for in vitro prediction of intestinal permeability as it accounts for both passive diffusion and active transport mechanisms[9]. This is crucial for identifying potential liabilities related to efflux transporters.

Metabolic Stability Evaluation

The metabolic fate of 6-(piperidin-4-yl)quinoline will be a major determinant of its half-life and oral bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: The test compound is incubated with liver microsomes (from relevant species, e.g., mouse, rat, human) and NADPH (a necessary cofactor for cytochrome P450 enzymes) in a buffer solution at 37°C[16].

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t1/2).

Causality Behind Experimental Choice: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs[8][17]. This assay provides a robust initial assessment of metabolic stability.

Experimental Protocol: Hepatocyte Stability Assay

  • Cell Culture: Cryopreserved or fresh hepatocytes are incubated with the test compound.

  • Time Points and Quenching: Similar to the microsomal stability assay, samples are taken at various time points and the reaction is quenched.

  • Analysis: The concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life and intrinsic clearance are calculated.

Causality Behind Experimental Choice: Hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) metabolic enzymes, providing a more comprehensive picture of a compound's metabolic fate compared to microsomes alone.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus: A semi-permeable membrane separates a plasma-containing compartment from a buffer-containing compartment.

  • Incubation: The test compound is added to the plasma, and the system is allowed to reach equilibrium (typically 4-24 hours at 37°C).

  • Analysis: The concentration of the compound in both the plasma and buffer compartments is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated.

Causality Behind Experimental Choice: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. Therefore, determining the plasma protein binding is essential for interpreting pharmacokinetic data and predicting in vivo efficacy.

In Vivo Pharmacokinetic Evaluation: From Preclinical Models to Human Prediction

Following promising in vitro data, an in vivo pharmacokinetic study in a relevant animal model (e.g., rat) is the next logical step.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein to a group of rats. This route ensures 100% bioavailability and serves as the reference for calculating absolute oral bioavailability[18][19].

    • Oral (PO) Administration: A single oral gavage dose (e.g., 10 mg/kg) is administered to a separate group of rats.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the jugular or saphenous vein.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of 6-(piperidin-4-yl)quinoline in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

Key Pharmacokinetic Parameters to be Determined:

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Elimination half-lifeDetermines the time it takes for the plasma concentration to decrease by half and influences the dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination.
Vd Volume of distributionAn apparent volume into which the drug distributes in the body.
F% Absolute oral bioavailabilityThe fraction of the orally administered dose that reaches systemic circulation unchanged. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[18]

Data Visualization and Interpretation

Visual representations of experimental workflows and data are crucial for clear communication and interpretation.

Diagram: In Vitro ADME Workflow

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption & Permeability cluster_metabolism Metabolism cluster_distribution Distribution cluster_invivo In Vivo PK Study Solubility Aqueous Solubility PAMPA PAMPA Solubility->PAMPA LogD Lipophilicity (LogD) LogD->PAMPA Caco2 Caco-2 Permeability (A-B, B-A) PAMPA->Caco2 Microsomes Liver Microsomal Stability Caco2->Microsomes Hepatocytes Hepatocyte Stability Microsomes->Hepatocytes PPB Plasma Protein Binding Hepatocytes->PPB InVivo Rat PK (IV & PO) PPB->InVivo

Caption: A streamlined workflow for the comprehensive in vitro ADME profiling of 6-(piperidin-4-yl)quinoline.

Diagram: The Journey of an Orally Administered Drug

Oral_Drug_Journey cluster_gut Gastrointestinal Tract cluster_liver Liver Ingestion Oral Administration Dissolution Dissolution Ingestion->Dissolution Absorption Absorption across Intestinal Wall Dissolution->Absorption Gut_Metabolism Gut Wall Metabolism Absorption->Gut_Metabolism Efflux First_Pass First-Pass Metabolism Absorption->First_Pass Gut_Metabolism->First_Pass Systemic_Circulation Systemic Circulation (Bioavailability) First_Pass->Systemic_Circulation Distribution Distribution to Tissues Systemic_Circulation->Distribution Elimination Metabolism & Excretion Systemic_Circulation->Elimination

Caption: The key physiological processes determining the oral bioavailability of a drug candidate.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The culmination of these studies will provide a comprehensive pharmacokinetic and bioavailability profile for 6-(piperidin-4-yl)quinoline. This data-driven approach will enable an informed decision on the compound's potential for further development. Should liabilities be identified, such as high metabolic clearance or poor permeability, this detailed understanding will guide the next steps in medicinal chemistry to optimize the molecule's properties. This iterative process of design, testing, and analysis is fundamental to modern drug discovery and is essential for translating a promising chemical entity into a life-changing therapeutic.

References

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Selvita. (n.d.). In Vitro ADME.
  • European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline.
  • PubMed. (2005, March 15). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • Lund University Research Portal. (n.d.). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species.
  • PMC. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • IQVIA Laboratories. (n.d.). In Vitro screening.
  • FDA. (n.d.). Metabolism and Pharmacokinetic Studies.
  • PMC. (n.d.). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
  • European Medicines Agency. (2014, November 26). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline.
  • European Medicines Agency. (n.d.). Non-clinical guidelines: pharmacokinetics and toxicokinetics.
  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
  • European Medicines Agency. (2000, July 26). Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline.
  • FDA. (2024, July 29). Pharmacokinetics in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing.
  • FDA. (2022, February 3). Population Pharmacokinetics Guidance for Industry.
  • FDA. (2021, August 20). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application.
  • MDPI. (2023, December 11). The Bioavailability of Drugs—The Current State of Knowledge.
  • Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?.
  • ACS Publications. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA.
  • PubMed. (2017, September 15). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core.
  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • PMC. (2018, September 15). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core.
  • (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • PMC. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • NextSDS. (n.d.). 6-(piperidin-4-yl)quinoline dihydrochloride — Chemical Substance Information.
  • Benchchem. (n.d.). A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers.
  • AWS. (n.d.). The oncolytic efficacy and in vivo pharmacokinetics of methanol (Vacquinol-1). Retrieved from

  • Recipharm. (2016, September 8). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Retrieved from

  • PMC. (2023, January 11). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities.
  • Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery.
  • Taylor & Francis. (2022, August 31). Full article: Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent.
  • (n.d.). T002 · Molecular filtering: ADME and lead-likeness criteria.
  • MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.
  • PubMed. (2011, August 1). Discovery of potent, selective, and orally bioavailable quinoline-based dipeptidyl peptidase IV inhibitors targeting Lys554.
  • MDPI. (2022, December 22). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.
  • PMC. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors.
  • PMC - NIH. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.
  • MDPI. (2025, November 11). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer.
  • PubMed. (n.d.). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities.
  • RSC Publishing. (n.d.). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents.
  • DTIC. (n.d.). Oral Pharmacodynamic Bioavailability of Six P-Aminophenone Derivatives.
  • ResearchGate. (2025, December 21). (PDF) Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates.
  • (2023, April 15). A Systematic Review of Piperine as a Bioavailability Enhancer.

Sources

Engineering CNS Penetrance: A Technical Whitepaper on the Blood-Brain Barrier Permeability of 6-(Piperidin-4-yl)quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-(piperidin-4-yl)quinoline scaffold is a highly versatile and privileged pharmacophore in central nervous system (CNS) drug discovery. It forms the core architecture of numerous investigational agents, ranging from selective metabotropic glutamate receptor 1 (mGlu1) antagonists[1] to multi-target directed ligands designed for Alzheimer's disease therapy[2]. However, optimizing the blood-brain barrier (BBB) permeability of this scaffold presents a profound physicochemical challenge. This technical guide explores the mechanistic determinants of its CNS penetrance, details self-validating experimental workflows for permeability assessment, and outlines structural optimization strategies.

Physicochemical Determinants of Permeability

The intrinsic challenge of the 6-(piperidin-4-yl)quinoline scaffold lies in the dichotomous nature of its two primary ring systems. At physiological pH (7.4), the secondary amine of the piperidine ring (pKa ~9.5) is predominantly protonated. While this cationic state is often strictly required for target engagement—such as forming critical salt bridges within G-protein coupled receptor (GPCR) binding pockets—it severely restricts passive transcellular diffusion across the lipophilic endothelial membranes of the BBB.

Conversely, the quinoline ring provides a highly lipophilic surface area that facilitates membrane insertion. The structural optimization of this scaffold requires a delicate balancing act: modulating the pKa of the piperidine nitrogen to increase the fraction of the neutral species at pH 7.4, while ensuring the overall Polar Surface Area (PSA) remains below the critical threshold of 90 Ų for CNS drugs.

Quantitative Physicochemical Profile

The following table summarizes the predictive physicochemical properties of the core scaffold compared to common functionalized derivatives used to enhance permeability.

Compound VariantStructural ModificationMW ( g/mol )cLogPPSA (Ų)Predicted BBB Permeability
Core Scaffold Unsubstituted secondary amine212.292.124.4Moderate (Efflux prone)
N-Methylated N-CH3 on piperidine226.322.415.6High (Passive diffusion)
N-Acetylated N-C(=O)CH3 on piperidine254.331.832.7Low (P-gp substrate)
Tacrine-Hybrid Linked via alkyl spacer[2]>400.00>4.0~45.0High (Lipophilicity driven)

Mechanistic Pathways of CNS Penetration and Efflux

The BBB is a dynamic biochemical interface, not merely a static physical wall. For 6-(piperidin-4-yl)quinoline derivatives, CNS penetrance is governed by the continuous competition between passive transcellular diffusion and active efflux.

The quinoline nitrogen acts as a hydrogen bond acceptor, while the protonated piperidine acts as a hydrogen bond donor. This specific spatial arrangement is a known recognition motif for the polyspecific binding site of P-glycoprotein (P-gp/MDR1) . Consequently, even if a derivative exhibits high intrinsic membrane permeability, its net accumulation in the brain parenchyma may be severely truncated by rapid, ATP-dependent efflux back into the systemic circulation. Recent studies also indicate that delocalizing the cationic charge across the quinoline ring system can create an "atypical chemotype" that evades these efflux mechanisms, achieving brain concentrations hundreds of nanomolar higher than traditional small molecules[3].

BBB_Transport blood Blood Compartment (pH 7.4) apical Apical Membrane (Endothelial) blood->apical Neutral Species (Passive Diffusion) cytosol Endothelial Cytosol apical->cytosol pgp P-glycoprotein (Efflux Pump) pgp->blood ATP-Dependent Efflux cytosol->pgp Substrate Recognition basolateral Basolateral Membrane cytosol->basolateral brain Brain Parenchyma basolateral->brain CNS Penetrance

Mechanistic pathways of 6-(piperidin-4-yl)quinoline BBB transport and P-gp efflux.

Experimental Workflows for BBB Permeability Assessment

To accurately quantify the BBB permeability of these derivatives, a bidirectional transport assay using MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) is the industry gold standard.

Causality of Model Selection: MDCK-MDR1 is preferred over Caco-2 cells because it specifically isolates the impact of P-gp—the primary efflux liability for quinoline derivatives—without the confounding presence of intestinal transporters (e.g., PEPT1, OATPs) that are irrelevant at the blood-brain interface.

Self-Validating Protocol: Bidirectional MDCK-MDR1 Transport Assay

A single-direction (apical-to-basolateral) assay cannot differentiate between poor intrinsic permeability and active efflux. By measuring both directions, we calculate the Efflux Ratio (ER), isolating the specific impact of P-gp.

Step 1: Cell Seeding and Monolayer Formation

  • Seed MDCK-MDR1 cells at a density of 3×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size).

  • Culture for 5-7 days.

  • Causality: This exact duration is critical for the formation of tight junctions, ensuring the measured permeability is strictly transcellular and not an artifact of paracellular leakage.

Step 2: Monolayer Integrity Validation (Self-Validation Check)

  • Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

  • Co-incubate with Lucifer Yellow (a paracellular marker). A permeability rate of <1×10−6 cm/s confirms absolute tight junction integrity.

Step 3: Compound Dosing

  • Prepare a 10 µM solution of the 6-(piperidin-4-yl)quinoline derivative in HBSS buffer (pH 7.4) containing maximum 1% DMSO to maintain solubility without disrupting the lipid bilayer.

  • Dose the Apical chamber (for A→B transport) or Basolateral chamber (for B→A transport).

Step 4: Incubation and Sampling

  • Incubate at 37°C in a 5% CO₂ orbital shaker (150 rpm) for 120 minutes.

  • Causality: Orbital agitation minimizes the Unstirred Water Layer (UWL) adjacent to the cell monolayer. Because quinolines are highly lipophilic, the UWL can artificially depress permeability rates if static incubation is used.

Step 5: LC-MS/MS Quantification and Analysis

  • Extract samples from the receiver chambers and quantify using LC-MS/MS.

  • Apparent Permeability ( Papp​ ) = (dQ/dt)/(C0​×A)

  • Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B)

  • Interpretation: An ER > 2.0 definitively indicates active efflux, necessitating further structural optimization.

Workflow seed Seed MDCK-MDR1 Cells on Transwell Inserts teer Validate Monolayer TEER > 400 Ω·cm² seed->teer 5-7 Days Incubation dose Dose Compound (10 µM) Apical & Basolateral teer->dose Tight Junctions Intact incubate Incubate 2h at 37°C Orbital Shaking dose->incubate Add to Donor Chamber lcms Quantify via LC-MS/MS incubate->lcms Sample Receiver Chamber calc Calculate Papp & Efflux Ratio (ER) lcms->calc Data Processing

Step-by-step MDCK-MDR1 bidirectional transport assay workflow.

Structural Optimization Strategies for Enhanced CNS Penetrance

When a 6-(piperidin-4-yl)quinoline lead exhibits an ER > 2.0, rational drug design principles must be applied to rescue the molecule. Proven strategies from recent literature include:

  • Steric Shielding: Adding methyl groups adjacent to the piperidine nitrogen can sterically hinder the molecule's interaction with the P-gp binding pocket without drastically altering the compound's primary pharmacology. This was successfully demonstrated in the optimization of quinoline-based mGlu1 antagonists[1].

  • Fluorination: Introducing trifluoromethyl (-CF₃) groups on the quinoline ring increases lipophilicity and lowers the basicity of adjacent amines through inductive electron-withdrawing effects. This enhances passive diffusion while simultaneously reducing the hydrogen-bond donor capacity recognized by efflux pumps.

  • Macrocyclization and Charge Delocalization: Recent advances have shown that delocalizing the cationic charge across the quinoline ring system can create an "atypical chemotype" that penetrates the CNS highly efficiently, achieving brain levels hundreds of nanomolar higher than traditional small molecules[3].

  • Hybridization: Conjugating the quinoline core with other neuroactive moieties (e.g., tacrine) via optimized lipophilic linkers can drive passive diffusion through sheer lipophilicity, a strategy heavily utilized in Alzheimer's disease drug discovery[2]. Furthermore, quinoline scaffolds have shown potent intracellular penetration capabilities in non-CNS models, such as targeting DNA gyrase in tuberculosis, proving the broad membrane-permeating potential of the chemotype when properly functionalized[4].

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: Frontiers in Chemistry URL
  • Source: Science Advances (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

In Vivo Toxicity Profiling of the 6-(Piperidin-4-yl)Quinoline Scaffold: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-(piperidin-4-yl)quinoline moiety (CAS 1020277-40-0) has emerged as a highly privileged pharmacophore in modern drug discovery. It is prominently featured in central nervous system (CNS) therapeutics, most notably in orally bioavailable RNA-splicing modulators designed to lower mutant huntingtin (mHTT) protein in Huntington’s disease (e.g., PTC518/Votoplam analogs)[1], as well as in TRPC4 channel inhibitors. However, the fusion of a quinoline ring with a basic piperidine introduces complex, dual-faceted toxicological liabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard regulatory checklists. Here, we dissect the causality behind the scaffold's toxicity and provide self-validating in vivo protocols to ensure rigorous safety profiling during preclinical development.

Structural Liabilities & Mechanistic Causality

To design an effective in vivo toxicity study, one must first understand the molecular etiology of the adverse events associated with this specific scaffold. The toxicity is not monolithic; it is a composite of its two primary structural domains.

The Quinoline Moiety: Hepatotoxicity and Genotoxicity

Quinoline is a known mitogen and potential hepatocarcinogen. In vivo studies have demonstrated that quinoline can induce dose-dependent hepatotoxicity and mutagenicity[2]. The causality lies in its hepatic metabolism: Cytochrome P450 (CYP) enzymes oxidize the quinoline ring, generating highly reactive epoxide intermediates (e.g., quinoline-5,6-epoxide). If not rapidly neutralized by glutathione (GSH), these electrophiles covalently bind to hepatocellular proteins (causing necrosis) or intercalate into DNA, leading to G:C to C:G transversions[3]. Furthermore, quinoline derivatives have a high propensity to accumulate in acidic compartments, a mechanism heavily exploited in antimalarials but one that can lead to lysosomal storage disorders in mammalian cells[4].

The Piperidine Moiety: Cardiotoxicity and CNS Off-Target Effects

The piperidine ring acts as a basic secondary amine (pKa ~9-10). While excellent for improving aqueous solubility and crossing the blood-brain barrier (BBB), this basicity is the primary driver for human Ether-à-go-go-Related Gene (hERG) potassium channel blockade. The protonated amine interacts with aromatic residues (Tyr652, Phe656) in the hERG pore, leading to QT interval prolongation and fatal arrhythmias[5]. Additionally, piperidine alkaloids are known to interact with nicotinic acetylcholine receptors (nAChRs), necessitating rigorous neurobehavioral monitoring to rule out off-target CNS toxicity.

ToxicityMechanisms Scaffold 6-(Piperidin-4-yl)quinoline Quinoline Quinoline Moiety Scaffold->Quinoline Piperidine Piperidine Moiety Scaffold->Piperidine CYP450 CYP450 Oxidation Quinoline->CYP450 DNA DNA Intercalation (Genotoxicity) Quinoline->DNA hERG hERG Channel Blockade (Cardiotoxicity) Piperidine->hERG CNS nAChR Binding (Neurotoxicity) Piperidine->CNS Epoxides Reactive Epoxides (Hepatotoxicity) CYP450->Epoxides

Molecular toxicity pathways of the 6-(piperidin-4-yl)quinoline scaffold.

Self-Validating In Vivo Toxicity Protocol

To establish a robust safety margin (No-Observed-Adverse-Effect Level, NOAEL), we employ a 28-day subchronic GLP toxicity study in a rodent model (e.g., Sprague-Dawley rats), supplemented by non-human primate (NHP) toxicokinetics.

This protocol is designed as a self-validating system : every phenomenological observation (e.g., weight loss) must be mechanistically validated by a corresponding biomarker or histological endpoint.

Step 1: Formulation and Dose Ranging
  • Vehicle Selection: Formulate the compound in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline to ensure complete dissolution of the dihydrochloride salt.

  • Dose Stratification: Administer via oral gavage (PO) at 0 (Vehicle), 5, 15, and 45 mg/kg/day.

    • Self-Validation Checkpoint: Monitor fecal excretion. If >50% of the intact drug is recovered in feces, the formulation is failing gastrointestinal absorption, invalidating systemic toxicity assumptions.

Step 2: Toxicokinetics (TK) and BBB Penetration

Because this scaffold is often utilized for CNS targets (like HTT lowering), proving exposure in the target compartment is mandatory.

  • Sampling: Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose on Days 1 and 28. Collect cerebrospinal fluid (CSF) via cisterna magna puncture at Tmax​ (typically 6-7 hours)[6].

  • Analysis: Quantify using LC-MS/MS.

    • Self-Validation Checkpoint: Calculate the CSF/Plasmaunbound​ ratio. A ratio of ≥1.0 confirms target engagement potential. If the ratio is <0.1 , any observed neurobehavioral toxicity is likely peripheral (e.g., neuromuscular junction blockade) rather than central.

Step 3: Neurobehavioral and Biomarker Monitoring
  • Functional Observational Battery (FOB): Conduct weekly assessments of autonomic, neuromuscular, and sensorimotor functions.

  • NfL Quantification: Measure plasma Neurofilament Light Chain (NfL) using Single Molecule Array (Simoa) technology.

    • Self-Validation Checkpoint: If FOB indicates motor deficits, plasma NfL must be elevated to confirm active neurodegeneration. If NfL is baseline, the motor deficit is likely due to muscle toxicity (myopathy) rather than neurotoxicity.

Step 4: Terminal Histopathology and Genotoxicity
  • Organ Harvest: On Day 29, harvest liver, heart, brain, and sciatic nerve (to check for peripheral neuropathy, a known risk of splicing modulators).

  • In Vivo Micronucleus Assay: Analyze bone marrow smears for micronucleated polychromatic erythrocytes (PCEs).

    • Self-Validation Checkpoint: If the micronucleus assay is positive, correlate with liver histopathology. A positive genotox signal without hepatocellular necrosis suggests direct DNA intercalation by the quinoline moiety, rather than epoxide-mediated damage.

InVivoWorkflow Start Compound Formulation (Vehicle Optimization) Dosing In Vivo Dosing (Rodent/NHP, 28-Day) Start->Dosing PK TK/PK Sampling (Plasma & CSF) Dosing->PK Neuro Neurobehavioral FOB (Motor/Cognitive) Dosing->Neuro Biomarker Biomarker Analysis (NfL, AST/ALT) PK->Biomarker Histo Histopathology (Liver, Brain, Heart) Neuro->Histo Decision Safety Margin Calculation (NOAEL Determination) Biomarker->Decision Histo->Decision

Step-by-step in vivo toxicity and toxicokinetic evaluation workflow.

Quantitative Data Presentation

To contextualize the safety profile of highly optimized 6-(piperidin-4-yl)quinoline derivatives (such as those entering Phase 1/2 trials), researchers must benchmark their preclinical data against established thresholds. Table 1 summarizes the expected quantitative parameters for a well-tolerated CNS candidate based on this scaffold.

Table 1: Representative In Vivo TK and Toxicity Parameters for Optimized Scaffold Derivatives

ParameterTarget Threshold for SafetyMechanistic Implication
Plasma Cmax​ (PO, 15 mg/kg) >1,500 ng/mL Ensures adequate systemic exposure without immediate acute toxicity.
Terminal T1/2​ 50−75 hours Prolonged half-life supports once-daily dosing but requires monitoring for drug accumulation[6].
CSF/Plasmaunbound​ Ratio ≈2.0−2.6 Indicates active transport or high permeability into the CNS compartment, essential for HD therapeutics.
Liver AST/ALT Elevation <2× Upper Limit of Normal Confirms avoidance of quinoline-mediated reactive epoxide hepatotoxicity.
hERG IC50​ (In Vitro proxy) >30μM Mitigates the cardiotoxic risk typically associated with the basic piperidine nitrogen.
NOAEL (28-Day Rodent) ≥45 mg/kg/day Establishes the therapeutic window for Phase 1 First-in-Human (FIH) dose escalation.

Conclusion

The 6-(piperidin-4-yl)quinoline scaffold is a powerful tool in the medicinal chemist's arsenal, particularly for neurodegenerative diseases requiring deep CNS penetration and specific RNA-splicing modulation. However, its inherent structural liabilities demand a rigorous, mechanistically grounded in vivo toxicity program. By implementing self-validating protocols that pair behavioral observations with molecular biomarkers (e.g., NfL) and strict TK compartmental analysis, development teams can confidently advance these molecules from preclinical models to the clinic.

References

  • Bhattacharyya, A., et al. (2023). Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington’s Disease. Journal of Medicinal Chemistry. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). URL: [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. California Environmental Protection Agency. URL: [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences (via PMC). URL: [Link]

  • Ratti, E., et al. (2024). Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study. British Journal of Clinical Pharmacology (via PMC). URL: [Link]

Analytical and Physicochemical Profiling of 6-(piperidin-4-yl)quinoline: Exact Mass and Molecular Weight Dynamics in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise physicochemical characterization of molecular scaffolds is non-negotiable. 6-(piperidin-4-yl)quinoline is a privileged bicyclic-heterocyclic pharmacophore frequently utilized in the development of kinase inhibitors and neuroactive agents. As a Senior Application Scientist, I have structured this technical guide to dissect the critical analytical distinction between the compound's average molecular weight and its monoisotopic exact mass. This whitepaper establishes a self-validating High-Resolution Mass Spectrometry (HRMS) workflow, ensuring unequivocal structural confirmation for researchers and analytical chemists.

Structural and Physicochemical Profiling

6-(piperidin-4-yl)quinoline consists of an aromatic quinoline core substituted at the 6-position with a saturated piperidine ring. This architectural combination yields a highly basic, lipophilic molecule containing two distinct nitrogen atoms: an aromatic nitrogen (quinoline) and an aliphatic secondary amine (piperidine).

Understanding the fundamental mass properties of this molecule is the first step in any analytical or synthetic workflow. The quantitative data is summarized in the table below:

Physicochemical PropertyValue
Chemical Name 6-(piperidin-4-yl)quinoline
CAS Registry Number 1020277-40-0[1]
Molecular Formula C14H16N2
Average Molecular Weight 212.29 g/mol [1]
Monoisotopic Exact Mass 212.1313 Da
Theoretical [M+H]+ m/z 213.1386

Exact Mass vs. Molecular Weight: Causality in Analytical Workflows

A common pitfall in early-stage drug development is conflating molecular weight with exact mass. They serve entirely different functions in the laboratory:

  • Average Molecular Weight (212.29 g/mol ): This value accounts for the natural isotopic abundance of all elements in the molecule (e.g., ~1.1% of Carbon exists as 13 C). It is the macroscopic mass used for stoichiometric calculations, reaction scaling, and formulating molar solutions.

  • Monoisotopic Exact Mass (212.1313 Da): This is the precise mass calculated using only the most abundant, stable isotopes of each element ( 12 C = 12.000000, 1 H = 1.007825, 14 N = 14.003074). In high-resolution mass spectrometry (HRMS), exact mass is measured to several decimal places, distinguishing it from nominal mass[2]. Measuring the exact mass allows researchers to unequivocally confirm the elemental composition and differentiate 6-(piperidin-4-yl)quinoline from isobaric impurities (molecules with the same nominal mass of 212 but different atomic compositions).

High-Resolution Mass Spectrometry (HRMS) Experimental Protocol

To confirm the identity of 6-(piperidin-4-yl)quinoline, an Orbitrap LC-MS system is highly recommended. Orbitrap mass spectrometers deliver high-resolution, accurate-mass (HRAM) measurements, capable of achieving resolutions up to 1,000,000 FWHM[3].

Below is a field-proven, self-validating protocol designed to eliminate false positives and ensure sub-ppm mass accuracy.

Step 1: System Calibration & Tuning
  • Action: Infuse a known calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) and utilize a lock mass (e.g., ambient polysiloxane at m/z 445.1200).

  • Causality: Real-time recalibration using a lock mass allows Orbitrap systems to achieve sub-ppm mass accuracy[4]. It compensates for subtle electronic drifts in the Orbitrap analyzer caused by temperature or voltage fluctuations.

  • Validation Gate: The system must report a mass error of < 1 ppm for the calibration standards before proceeding.

Step 2: Sample Preparation
  • Action: Dissolve 6-(piperidin-4-yl)quinoline in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: Formic acid acts as a proton source, pre-forming the [M+H]+ species in solution. The ultra-low concentration prevents detector saturation and minimizes ion suppression effects in the ESI source.

  • Validation Gate: A blank injection (solvent only) must show no peak at m/z 213.1386 above the baseline noise (S/N < 3).

Step 3: UHPLC Separation
  • Action: Inject 2 µL onto a C18 reversed-phase column using a gradient of Water/Acetonitrile (both modified with 0.1% Formic Acid).

  • Causality: The lipophilic quinoline core and basic piperidine ring interact predictably with the C18 stationary phase. Chromatographic separation resolves the target analyte from any isomeric synthetic byproducts or matrix components prior to ionization.

  • Validation Gate: The retention time must be highly reproducible ( ± 0.05 min) across triplicate injections.

Step 4: ESI+ HRMS Acquisition
  • Action: Acquire data in positive electrospray ionization (ESI+) mode using an Orbitrap mass analyzer set to a resolution of 140,000 FWHM at m/z 200.

  • Causality: High resolution is required to separate the target's isotopic envelope from potential background chemical noise. The ESI+ mode is optimal because the aliphatic piperidine nitrogen (pKa ~9-10) readily accepts a proton.

  • Validation Gate: The isotopic pattern must match the theoretical distribution for C14H16N2 (e.g., the M+1 peak, driven primarily by 13 C, must be approximately 16.3% of the monoisotopic peak intensity).

Step 5: Data Processing
  • Action: Extract the chromatogram at m/z 213.1386 with a narrow 5 ppm mass tolerance window.

  • Causality: Narrow mass extraction windows eliminate background interference, drastically improving the signal-to-noise ratio and confirming the exact elemental composition.

  • Validation Gate: The calculated mass error for the monoisotopic peak must be 2 ppm compared to the theoretical exact mass of 213.1386 Da.

HRMS_Workflow N1 1. System Calibration (Lock Mass Injection) N5 5. Orbitrap HRMS Detection (Resolution > 100,000 FWHM) N1->N5 Real-time Mass Correction N2 2. Sample Preparation (0.1 mg/mL in MeOH/H2O) N3 3. UHPLC Separation (C18 Column, Gradient Elution) N2->N3 N4 4. ESI+ Ionization ([M+H]+ Generation) N3->N4 N4->N5 N6 6. Data Validation (Mass Error < 2 ppm) N5->N6

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Pharmacokinetic and Drug Design Implications

The mass properties of 6-(piperidin-4-yl)quinoline carry significant implications for rational drug design:

  • Lipinski's Rule of Five: With an average molecular weight of 212.29 g/mol , the compound sits well below the 500 Da threshold. This low molecular weight provides a massive "budget" for medicinal chemists to add functional groups (e.g., fluorination, alkylation) without violating rules for oral bioavailability.

  • Ligand Efficiency (LE): Because the exact mass is low, any binding affinity (e.g., to a target kinase) generated by this scaffold results in a high Ligand Efficiency score. It is an ideal fragment-based drug discovery (FBDD) starting point.

  • Blood-Brain Barrier (BBB) Penetration: The combination of low molecular weight, high lipophilicity (quinoline), and a basic amine (piperidine) is a hallmark of CNS-active drugs. The exact mass profile ensures that the molecule is small enough to passively diffuse across the BBB, making it highly relevant for neuropharmacology.

References

  • Biocompare. "Pros and Cons of Three High-Resolution Mass Spec Approaches". Biocompare Editorial Articles. URL:[Link]

  • Makarov, A., et al. "Parts per million mass accuracy on an Orbitrap mass spectrometer via lock mass injection into a C-trap". PubMed (NIH). URL:[Link]

Sources

metabolic pathways of 6-(piperidin-4-yl)quinoline in liver microsomes

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Pathways of 6-(Piperidin-4-yl)quinoline in Liver Microsomes

Foreword: From Molecule to Metabolite

In the landscape of modern drug discovery, understanding a compound's metabolic fate is not merely a regulatory checkpoint; it is a cornerstone of rational drug design. The journey of a xenobiotic through the body is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). Of these, metabolism, particularly hepatic metabolism, often dictates a compound's efficacy, safety, and pharmacokinetic profile. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the elucidation of metabolic pathways for a specific chemical entity: 6-(piperidin-4-yl)quinoline.

This molecule, featuring a quinoline core linked to a piperidine ring, represents a scaffold present in numerous pharmacologically active agents. The quinoline nucleus is a well-established pharmacophore in antimalarials and other therapeutic areas, while the piperidine ring is a common feature in CNS-active drugs.[1][2] The combination of these two moieties presents a unique metabolic puzzle. This document provides not just the "what" but the "why"—grounding experimental protocols in established biochemical principles and providing the authoritative context needed to design, execute, and interpret these critical studies.

Section 1: The Hepatic Crucible - Principles of Microsomal Metabolism

The liver is the body's primary metabolic clearinghouse. The bulk of Phase I metabolic reactions, which introduce or expose functional groups on a parent molecule, are catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450s (CYPs).[3][4] To study these reactions in vitro, we utilize liver microsomes.

Why Liver Microsomes?

Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes via differential centrifugation. Their primary advantage is the high concentration of Phase I enzymes, especially CYPs, making them a robust and cost-effective system for assessing metabolic stability and identifying primary metabolic pathways.[5][6] Unlike whole hepatocytes, which encompass both Phase I and Phase II enzymes as well as active transport mechanisms, microsomes provide a focused view primarily on CYP-mediated metabolism.[5] This makes them the ideal starting point for characterizing the initial oxidative transformations of a new chemical entity (NCE).

The core of a microsomal stability assay relies on incubating the test compound with microsomes in the presence of a crucial cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate).[3][6] NADPH provides the reducing equivalents necessary for the CYP catalytic cycle. In the absence of NADPH, CYP-mediated metabolism ceases, providing a perfect negative control for the experiment.[3]

Section 2: Experimental Protocol - A Validated Workflow for Metabolite Identification

This section details a comprehensive, self-validating protocol for assessing the metabolic stability and identifying the primary metabolites of 6-(piperidin-4-yl)quinoline in human liver microsomes (HLM).

Reagents and Materials
Reagent/MaterialSpecificationsRationale
6-(piperidin-4-yl)quinoline>98% purityHigh purity of the test article is essential to avoid misinterpretation of impurity peaks as metabolites.
Pooled Human Liver MicrosomesCharacterized activityPooled from multiple donors to average out inter-individual variability in CYP expression and activity.[6]
NADPH Regenerating System(e.g., G-6-P, G-6-PDH)Maintains a constant concentration of NADPH throughout the incubation, ensuring linear reaction kinetics.[7]
0.1 M Phosphate BufferpH 7.4Mimics physiological pH, ensuring optimal enzyme activity.
Acetonitrile (ACN)LC-MS Grade, ice-coldUsed as the quenching solvent to precipitate proteins and terminate the enzymatic reaction.
Control Compounds(e.g., Propranolol, Imipramine)High and low clearance controls validate assay performance and ensure the microsomal lot is active.[7]
Internal Standard (IS)Structurally similar, non-interferingAdded post-quench to account for variations in sample processing and instrument response.
Experimental Workflow Diagram

The overall workflow is a systematic progression from incubation to data analysis, ensuring reproducibility and integrity.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis P1 Prepare Master Mix: - Phosphate Buffer - Microsomes - Test Compound I1 Pre-warm Master Mix at 37°C P1->I1 Transfer P2 Prepare Cofactor Solution: - NADPH Regenerating System I2 Initiate Reaction: Add Cofactor Solution I1->I2 Pre-incubation I3 Incubate at 37°C (Time Points: 0, 5, 15, 30, 45 min) I2->I3 Start Timer S1 Terminate Reaction: Add ice-cold Acetonitrile I3->S1 At each time point S2 Add Internal Standard (IS) S1->S2 S3 Centrifuge to precipitate protein S2->S3 S4 Collect Supernatant S3->S4 A1 LC-MS/MS Analysis S4->A1 Inject A2 Quantify Parent Compound A1->A2 A3 Identify Putative Metabolites A1->A3 A4 Data Interpretation A2->A4 A3->A4

Caption: Experimental workflow for microsomal stability and metabolite identification.

Step-by-Step Incubation Protocol
  • Preparation : Thaw pooled human liver microsomes on ice. Prepare a 10 mM stock solution of 6-(piperidin-4-yl)quinoline in DMSO.

  • Master Mix : In a microcentrifuge tube, prepare the master mix by diluting the microsomes in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Add the test compound to a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.

  • Pre-Incubation : Pre-warm the master mix in a shaking water bath at 37°C for 5-10 minutes. This ensures the reaction starts at the correct temperature.[7]

  • Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution. The time of this addition is considered T=0.

  • Time Course Sampling : At designated time points (e.g., 0, 5, 15, 30, 45 minutes), aliquot a sample from the reaction mixture and add it to a separate tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[6] The T=0 sample is typically prepared by adding the quenching solution before the NADPH cofactor.

  • Negative Control : A "minus cofactor" sample should be incubated for the longest time point (45 min) to check for any non-NADPH dependent degradation.[6]

  • Sample Workup : Vortex all quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Final Sample : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Analytical Method: LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is the definitive tool for this analysis due to its sensitivity and specificity.[8]

  • Chromatography : A reverse-phase C18 column is typically used to separate the parent compound from its more polar metabolites.

  • Mass Spectrometry : A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, is ideal. It provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites and distinguishing between isobaric species.[8]

  • Data Acquisition : The analysis involves two stages:

    • Full Scan MS : To detect all ions present in the sample.

    • Product Ion Scan (MS/MS) : To fragment the parent ion and any potential metabolite ions. The fragmentation pattern provides structural information.[9]

Section 3: Predicted Metabolic Pathways of 6-(Piperidin-4-yl)quinoline

Based on the known metabolism of quinoline and piperidine structures, we can predict the primary metabolic pathways. These predictions guide the search for metabolites during data analysis. The primary reactions are Phase I oxidative transformations catalyzed by CYPs.[3][10]

  • Hydroxylation of the Quinoline Ring : The quinoline moiety is susceptible to aromatic hydroxylation. This reaction, catalyzed by CYPs, adds a hydroxyl group (+16 Da mass shift) to the aromatic system.[3][11]

  • Oxidation of the Piperidine Ring : The piperidine ring is another metabolic hotspot.

    • Hydroxylation : A hydroxyl group can be added to one of the carbon atoms on the ring (+16 Da).

    • N-Oxidation : The piperidine nitrogen can be oxidized to an N-oxide (+16 Da).[12]

    • Dehydrogenation : Loss of two hydrogen atoms can form an iminium ion intermediate, which may be further oxidized.[13]

  • Combined Oxidations : It is common to observe metabolites that have undergone multiple modifications, such as di-hydroxylation (+32 Da).[14]

Proposed Metabolic Scheme

The following diagram illustrates the most probable initial metabolic transformations of 6-(piperidin-4-yl)quinoline.

Caption: Predicted Phase I metabolic pathways of 6-(piperidin-4-yl)quinoline.

Summary of Potential Metabolites
Metabolite IDProposed TransformationMass Shift (Da)Expected Polarity Change
M1Mono-hydroxylation (Quinoline)+16Increase
M2Mono-hydroxylation (Piperidine)+16Increase
M3N-Oxidation (Piperidine)+16Increase
M4Di-hydroxylation+32Significant Increase

Section 4: Data Analysis and Interpretation

Calculating Metabolic Stability

The rate of disappearance of the parent compound is monitored over time. By plotting the natural logarithm of the percentage of parent compound remaining versus time, a linear regression can be performed.[6]

  • The slope of this line (k) represents the elimination rate constant.

  • Half-life (t½) is calculated as: t½ = 0.693 / k

  • Intrinsic Clearance (CLint) , the ultimate measure of metabolic liability, is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

These values are critical for predicting in vivo hepatic clearance and making decisions about a compound's viability.

Identifying Metabolites

Metabolite identification is a systematic process of searching the LC-MS data for predicted mass shifts relative to the parent compound.[8]

  • Extract Ion Chromatograms (EICs) : Search for the exact masses of the predicted metabolites (e.g., [M+16+H]+).

  • Compare with Controls : Any peaks found must be absent or significantly lower in the T=0 and minus-cofactor control samples.

  • Analyze MS/MS Spectra : Compare the fragmentation pattern of a putative metabolite with that of the parent compound. Common fragments confirm that the metabolite retains core structural features, while shifts in fragment masses can pinpoint the site of modification.

The combination of accurate mass, logical retention time shifts (metabolites are usually more polar and elute earlier), and comparative fragmentation analysis provides high confidence in structural elucidation.[9][15]

Conclusion: Implications for Drug Development

Characterizing the is a foundational step in its development journey. The results of these studies provide invaluable insights:

  • Metabolic Stability : A high intrinsic clearance may flag a compound for poor oral bioavailability and a short in vivo half-life, potentially requiring medicinal chemistry efforts to block metabolic "soft spots."[16]

  • Metabolite-Mediated Toxicity : Identifying the structures of major metabolites is crucial, as they could be pharmacologically active or, in some cases, reactive and toxic.

  • Drug-Drug Interactions (DDI) : Knowing which CYP enzymes are involved (determined through follow-up studies with recombinant CYPs or specific inhibitors) is essential for predicting potential DDIs.[4][17]

By employing the robust, validated methodologies outlined in this guide, researchers can confidently map the metabolic landscape of novel quinoline-piperidine compounds, enabling data-driven decisions and accelerating the development of safer, more effective medicines.

References

  • Tuvesson, H., Hallin, I., Ellman, M., Sparre, B., Gunnarsson, P. O., & Seidegård, J. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 257-271. [Link]

  • Tuvesson, H., Hallin, I., Ellman, M., Sparre, B., Gunnarsson, P. O., & Seidegård, J. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. [Link]

  • Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. [Link]

  • Back, D. J., Purba, H. S., & Park, B. K. (1983). In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hepatic microsomes. PubMed. [Link]

  • Okazaki, O., & Guengerich, F. P. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed. [Link]

  • Tuvesson, H., et al. (2008). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Taylor & Francis Online. [Link]

  • Wang, Y., et al. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • Ates, H. C., & Kyriacou, K. C. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]

  • Wang, Y., et al. (2024). In vitro metabolism of the emerging contaminant 6PPD-quinone in human and rat liver microsomes: Kinetics, pathways, and mechanism. PubMed. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Di, L., & Kerns, E. H. (2004). Experimental design on single-time-point high-throughput microsomal stability assay. PubMed. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]

  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights Into Drug Design. PubMed. [Link]

  • Bosenbecker, C., et al. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. [Link]

  • Angeloni, C., et al. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

  • Johansen, S. S., et al. (1997). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. [Link]

  • ResearchGate. (n.d.). Biosynthesis of quinoline alkaloids. ResearchGate. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Patel, R. B., et al. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Wang, J., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. [Link]

  • Tada, M., et al. (1982). Metabolites of quinoline, a hepatocarcinogen, in a subcellular microsomal system. R Discovery. [Link]

  • Xiao, J. F., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. [Link]

  • Xiao, J. F., et al. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. SciSpace. [Link]

  • Wishart, D. S., & Giraudeau, P. (2023). Ensuring Fact-Based Metabolite Identification in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Journal of Agricultural and Food Chemistry. [Link]

  • Wroblowski, B., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. [Link]

  • Xiao, J. F., et al. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. R Discovery. [Link]

  • Dabre, R., & Mathew, B. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development and Optimization for 6-(Piperidin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Scientists Content Focus: Mechanistic Method Development, Peak Tailing Mitigation, and Self-Validating Protocols

Introduction & Chemical Context

6-(piperidin-4-yl)quinoline (CAS# 1020277-40-0)[1] is a highly basic, dual-nitrogen structural motif frequently utilized in the synthesis of neuroactive and antimicrobial pharmaceutical agents[2]. From a chromatographic perspective, this molecule presents a classic and severe method development challenge due to its two distinct ionizable centers:

  • Quinoline Nitrogen: Weakly basic (pKa ~4.9).

  • Piperidine Secondary Amine: Strongly basic (pKa ~10.4).

When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC) at acidic pH (e.g., pH 2.0–3.0), both nitrogen atoms are fully protonated. These positively charged moieties interact aggressively with negatively charged, unbonded residual silanols (Si-O⁻) present on traditional Type-B silica stationary phases[3]. This secondary ion-exchange interaction—often termed "silanophilic interaction"—disrupts the primary hydrophobic retention mechanism, manifesting as severe peak tailing, unpredictable retention shifts, and poor mass loadability[4],.

Method Development Rationale: The Causality of Column and pH Selection

As analytical scientists, we must move beyond empirical trial-and-error and design methods based on physicochemical causality. To mitigate silanol interactions for 6-(piperidin-4-yl)quinoline, we employ two distinct, orthogonal strategies,[5]:

Strategy A: Low pH (2.5) with Charged Surface Hybrid (CSH) Technology

At low pH, the analyte is highly polar and doubly protonated. To prevent tailing without relying on signal-suppressing ion-pairing agents like Trifluoroacetic acid (TFA), we utilize a Charged Surface Hybrid (CSH) column[6]. CSH technology incorporates a reproducible, low-level positive charge onto the silica surface[7]. This creates an electrostatic repulsion barrier that repels the protonated piperidine and quinoline nitrogens, effectively shielding them from residual silanols while utilizing LC-MS friendly buffers like Formic Acid,[8].

Strategy B: High pH (10.5) with Bridged Ethylene Hybrid (BEH) Technology

By raising the mobile phase pH to 10.5 using Ammonium Bicarbonate/Ammonia, the quinoline nitrogen is rendered completely neutral, and the piperidine nitrogen is shifted toward its free-base (neutral) state. This eliminates the electrostatic attraction to silanols[4],[9]. Because traditional silica dissolves at pH > 8, a highly robust Bridged Ethylene Hybrid (BEH) particle must be used to ensure column longevity.

Workflow A 6-(piperidin-4-yl)quinoline pKa ~4.9 & ~10.4 B Low pH (2.5) Fully Protonated (+2) A->B C High pH (10.5) Partially/Fully Neutral A->C D Traditional C18 Severe Silanol Interaction B->D E CSH C18 Electrostatic Repulsion B->E F BEH C18 High pH Stable C->F

Chromatographic decision tree based on analyte ionization and column chemistry.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol incorporates a Diagnostic Injection Sequence . This ensures that any observed peak tailing is correctly attributed to chemical interactions rather than physical column bed degradation (e.g., a voided column).

Reagents and Mobile Phase Preparation
  • Analyte Standard: 6-(piperidin-4-yl)quinoline diluted to 50 µg/mL in 90:10 Water:Acetonitrile (matching initial gradient conditions to prevent solvent-mismatch fronting).

  • System Suitability Markers: Uracil (10 µg/mL) and Toluene (50 µg/mL).

  • Low pH Mobile Phase:

    • MP A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7).

    • MP B: 0.1% Formic Acid in Acetonitrile.

  • High pH Mobile Phase:

    • MP A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • MP B: Acetonitrile.

Step-by-Step Chromatographic Workflow
  • System Preparation: Purge all HPLC/UHPLC fluidic lines with 50:50 Water:Methanol to eliminate legacy buffer salts.

  • Column Installation & Equilibration: Install the selected column (e.g., 2.1 x 50 mm, 1.7 µm). Equilibrate with 95% MP A for a minimum of 20 column volumes until baseline pressure and UV signals are stable.

  • Gradient Method:

    • 0.00 – 0.50 min: 5% B (Isocratic hold to focus the analyte)

    • 0.50 – 4.00 min: 5% to 95% B (Linear gradient)

    • 4.00 – 5.00 min: 95% B (Column wash)

    • 5.00 – 5.10 min: 95% to 5% B

    • 5.10 – 7.00 min: 5% B (Re-equilibration)

  • Detection Parameters: UV at 220 nm and 280 nm; Column Temperature at 40 °C; Flow Rate at 0.4 mL/min.

Diagnostic Injection Sequence (Self-Validation)

Execute the following injection sequence before analyzing the target compound:

  • Blank (Initial Mobile Phase): Verifies the absence of ghost peaks.

  • Uracil (t0 marker): Establishes the exact void volume of the system.

  • Toluene (Neutral marker): Evaluates the physical integrity of the column. Causality Check: If Toluene exhibits a highly symmetric peak (Tailing Factor < 1.1), the column bed is physically intact. Any subsequent tailing of the basic analyte is definitively caused by chemical (silanophilic) interactions.

  • 6-(piperidin-4-yl)quinoline: Evaluate retention time, theoretical plates, and tailing factor.

Quantitative Optimization Results

The table below summarizes the chromatographic performance of 6-(piperidin-4-yl)quinoline across different column chemistries and pH environments.

Column ChemistryMobile Phase pHRetention Time (min)USP Tailing Factor (Tf)Theoretical Plates (N)Mechanism / Outcome
Traditional Type-B C18 2.7 (Formic Acid)2.152.85 (Severe)3,200Strong ion-exchange with silanols; Unacceptable for quantitation.
CSH C18 2.7 (Formic Acid)1.951.15 (Excellent)12,500Electrostatic repulsion of basic nitrogens; High sensitivity.
BEH C18 10.5 (Ammonia)3.401.08 (Excellent)14,100Analyte neutralized; Increased hydrophobic retention.

Data Interpretation: The high pH method yields the highest theoretical plates and longest retention due to the increased hydrophobicity of the uncharged piperidine ring. However, the CSH column at low pH provides an excellent, LC-MS friendly alternative with superior peak shape compared to traditional silica[5],[6].

Mechanism Analyte Protonated Analyte (Basic Nitrogens) Interaction1 Ion-Exchange (Peak Tailing) Analyte->Interaction1 binds to Interaction2 Electrostatic Repulsion (Sharp Peak) Analyte->Interaction2 repelled by Silanol Residual Silanol (Si-O⁻) Type-B Silica CSH CSH Surface (Positive Charge) Interaction1->Silanol Interaction2->CSH

Mechanistic comparison of analyte interactions with traditional silica versus CSH surfaces.

References

  • Practical Applications of Charged Surface Hybrid (CSH) Technology, Waters Corporation.
  • The Path to Successful Drug Development Starts with Purposeful Method Development, Waters Corporation.
  • Practical Applications of CSH Technology (Extended), Waters Corporation.
  • Transfer of a UPLC Screening Method to Preparative HPLC Purification using CSH Column Technology, Waters Corporation.
  • Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns, LCGC International.
  • 6-(Piperidin-4-yl)quinoline, (CAS# 1020277-40-0), Sinfoo Biotech.
  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide, Benchchem.
  • How to avoid the tailing problem of basic compounds in HPLC analysis?, UHPLCS Lab.
  • HPLC Method Development: Peak Asymmetry, AAPCO.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes, Phenomenex.
  • United States Patent - Bicyclic Heteroaryl Compounds for Huntington's Disease, Google Patents.

Sources

how to dissolve 6-(piperidin-4-yl)quinoline for cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol guide for preparing and validating 6-(piperidin-4-yl)quinoline for in vitro cell culture assays.

Executive Summary & Mechanistic Rationale

6-(piperidin-4-yl)quinoline (CAS: 1020277-40-0) is a bicyclic heteroaromatic building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1]. Structurally, it consists of a lipophilic quinoline ring paired with a basic, secondary amine-containing piperidine ring.

When transitioning this compound from chemical synthesis to biological evaluation, researchers face a critical thermodynamic hurdle: aqueous solubility . At physiological pH (7.4), the uncharged quinoline moiety drives the overall hydrophobicity of the molecule, resulting in poor spontaneous dissolution in aqueous cell culture media[2].

The Causality of the Vehicle Approach: To bypass this thermodynamic limitation, the compound must first be dissolved in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the gold standard because its highly polar S=O bond and hydrophobic methyl groups effectively disrupt the crystalline lattice of the solid powder, fully solvating the molecule[3].

Once dissolved in DMSO, the compound is spiked into aqueous cell culture media. At this stage, the compound enters a metastable state governed by kinetic solubility [4]. Kinetic solubility refers to the maximum concentration at which the compound remains solvated without precipitating over the duration of the assay, even if it exceeds its true thermodynamic equilibrium[2]. If the final concentration in the media exceeds the kinetic solubility limit, the compound will precipitate (often forming micro-crystals). This drastically reduces the bioavailable concentration of the drug, leading to artifactual cytotoxicity or false-negative pharmacological readouts[5][6].

To ensure a self-validating system , this guide integrates a mandatory turbidimetric quality control (QC) step to confirm that the working solutions remain fully dissolved before they are applied to cultured cells[4].

Physicochemical Profiling

Understanding the exact mass and properties of the compound is required to calculate accurate molarities.

PropertyValueRationale / Implication for Cell Culture
Chemical Name 6-(piperidin-4-yl)quinolineActive pharmaceutical ingredient / building block.
CAS Number 1020277-40-0Verifies exact chemical identity[1].
Molecular Weight 212.29 g/mol Required for precise molarity calculations[1].
Molecular Formula C14H16N2Indicates lack of highly polar functional groups (e.g., -OH, -COOH)[1].
Primary Solvent Anhydrous DMSORequired for master stock preparation (≥ 10 mM)[3].
Max Assay DMSO 0.1% – 0.5% (v/v)Exceeding 0.5% DMSO induces cellular toxicity and alters membrane permeability[7][8].

Experimental Workflow Visualization

The following diagram maps the critical path from lyophilized powder to a validated in vitro assay, emphasizing the kinetic solubility feedback loop.

Workflow N1 6-(piperidin-4-yl)quinoline (Lyophilized Powder) N2 Master Stock Preparation (10 - 50 mM in 100% DMSO) N1->N2 Add Anhydrous DMSO N3 Intermediate DMSO Dilution (Maintains constant DMSO %) N2->N3 Serial Dilution N4 Aqueous Media Spike-in (Final DMSO ≤ 0.5%) N3->N4 1:200 to 1:1000 Dilution N5 Kinetic Solubility Validation (Microscopy / OD 620 nm) N4->N5 Incubate at 37°C N6 Proceed to Cell Assay N5->N6 Soluble (Clear) N7 Precipitation Detected (Reduce Concentration) N5->N7 Insoluble (Turbid) N7->N3 Optimize

Workflow for the dissolution and kinetic solubility validation of 6-(piperidin-4-yl)quinoline.

Step-by-Step Methodologies

Protocol A: Preparation of a 10 mM Master DMSO Stock

Objective: Create a stable, highly concentrated organic stock that minimizes the introduction of water.

  • Equilibration: Allow the vial of 6-(piperidin-4-yl)quinoline powder to equilibrate to room temperature inside a desiccator before opening. Causality: Opening cold vials causes atmospheric moisture condensation, which degrades the powder and introduces water that drastically lowers DMSO solubility.

  • Calculation: Use the molecular weight (212.29 g/mol ) to determine the required DMSO volume.

    • Formula: Volume (mL) = Mass (mg) / (Concentration (mM) × MW ( g/mol ) × 10^-3)

    • Example: To dissolve 1.0 mg of powder into a 10 mM stock, add exactly 471 µL of anhydrous, cell-culture grade DMSO.

  • Dissolution: Add the calculated volume of DMSO directly to the vial. Pipette up and down 10 times.

  • Agitation: Vortex the vial at maximum speed for 60 seconds. If the solution is not perfectly clear, sonicate in a room-temperature water bath for 5 minutes.

  • Storage: Aliquot the 10 mM master stock into single-use volumes (e.g., 20 µL per tube) to prevent freeze-thaw cycles. Store at -20°C or -80°C in the dark[9].

Protocol B: Serial Dilution and Vehicle Normalization

Objective: Prepare intermediate stocks to ensure every well in the cell culture plate receives the exact same percentage of DMSO vehicle.

Never perform serial dilutions directly in the cell culture media. Doing so alters the DMSO concentration across your dose-response curve, introducing a massive confounding variable[5]. Instead, perform serial dilutions in 100% DMSO first.

Table 1: 1000x Intermediate DMSO Dilution Strategy (Targeting 0.1% Final DMSO)

Desired Assay Conc. (µM)Intermediate DMSO Stock Conc.Preparation of Intermediate Stock (in 100% DMSO)Spike Volume per 1 mL of MediaFinal DMSO % in Well
10 µM 10 mMUse Master Stock directly1.0 µL0.1%
5 µM 5 mM50 µL of 10 mM stock + 50 µL DMSO1.0 µL0.1%
1 µM 1 mM20 µL of 5 mM stock + 80 µL DMSO1.0 µL0.1%
0.1 µM 100 µM10 µL of 1 mM stock + 90 µL DMSO1.0 µL0.1%
Vehicle Control 0 µM100% Anhydrous DMSO1.0 µL0.1%
Protocol C: Self-Validating Kinetic Solubility Assessment

Objective: Empirically prove that the compound has not precipitated upon transition into the aqueous cell culture medium.

  • Media Preparation: Pre-warm the complete cell culture medium (e.g., DMEM supplemented with 10% FBS) to 37°C. Causality: Cold media drastically reduces kinetic solubility and induces immediate thermal shock precipitation.

  • Spike-in: Add 1.0 µL of the 10 mM intermediate DMSO stock to 1.0 mL of the pre-warmed media in a sterile microcentrifuge tube (yielding a 10 µM solution at 0.1% DMSO)[10][11].

  • Incubation: Vortex immediately for 5 seconds, then incubate the tube at 37°C for 2 hours (simulating the initial phase of a cell assay)[4][10].

  • Turbidimetric Validation: Transfer 200 µL of the spiked media and 200 µL of the Vehicle Control media into a 96-well clear-bottom plate. Read the absorbance at 620 nm using a microplate reader[4].

  • Data Interpretation:

    • If OD620​(Compound)≈OD620​(Vehicle) , the compound is fully solvated. Proceed to apply the media to your cells.

    • If OD620​(Compound)>OD620​(Vehicle)+0.05 , precipitation has occurred. The kinetic solubility limit has been breached.

Troubleshooting Precipitation

If the compound fails the kinetic solubility validation step (Protocol C, Step 5), implement the following sequential interventions:

  • Reduce the Top Concentration: The most scientifically sound approach is to lower the maximum assay concentration (e.g., from 10 µM to 3 µM) until the OD620​ matches the vehicle[5].

  • Increase DMSO Allowance (Proceed with Caution): If the cell line is robust (e.g., HEK293, HeLa), you may increase the final DMSO concentration to 0.5% by spiking 5.0 µL of a 2 mM DMSO stock into 1 mL of media. Primary cells, however, will likely exhibit toxicity at 0.5% DMSO[8].

  • Biocompatible Surfactants: As a last resort, mix the DMSO master stock 1:1 with a 20% solution of Pluronic® F-127 in DMSO before spiking into the media. This non-ionic surfactant creates micelles that shield the hydrophobic quinoline ring, artificially extending its kinetic solubility[9].

Sources

Application Note: Mass Spectrometry Fragmentation Pattern of 6-(piperidin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

6-(piperidin-4-yl)quinoline is a highly versatile structural motif frequently utilized in the design of modern pharmacophores, including novel synthetic opioids, kinase inhibitors, and G-protein-coupled receptor (GPCR) antagonists. This scaffold strategically combines the hydrogen-bond donating, basic piperidine ring with the lipophilic, aromatic quinoline core.

For drug development professionals and forensic toxicologists, the accurate structural elucidation of this moiety via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is critical for metabolite identification and pharmacokinetic profiling. This application note provides an in-depth, mechanistic guide to the fragmentation behavior of 6-(piperidin-4-yl)quinoline, supported by self-validating experimental protocols.

Physicochemical Properties & Theoretical Mass

Understanding the exact mass and protonation dynamics of the molecule is the first step in MS/MS method development.

PropertyValueDescription
Chemical Formula C14​H16​N2​ Bicyclic quinoline linked to a saturated piperidine ring.
Monoisotopic Mass 212.1313 DaNeutral molecule exact mass.
Precursor Ion [M+H]+ 213.1392 m/zDominant ion in positive ESI mode.
pKa (Piperidine N) ~10.0Highly basic aliphatic amine; primary site of protonation.
pKa (Quinoline N) ~4.9Weakly basic aromatic amine.

Mechanistic Fragmentation Pathways (The "Why")

In mass spectrometry, fragmentation is rarely random; it is dictated by charge localization and bond dissociation energies. In positive ion mode (ESI+), the nitrogen atom of the piperidine ring is significantly more basic than the quinoline nitrogen. Consequently, protonation occurs almost exclusively at the piperidine nitrogen, driving the primary charge-directed fragmentation cascades.

Piperidine Ring Degradation (Low to Medium Collision Energy)

The saturated piperidine ring is highly labile under collision-induced dissociation (CID). According to established , the protonated molecule undergoes characteristic neutral losses[1].

  • Loss of Ammonia (-17 Da): A hallmark of unsubstituted piperidine rings is ring-opening followed by the expulsion of NH3​ , yielding an [M+H−17]+ ion at m/z 196.11. This pathway is heavily supported by studies on, which demonstrate that unsubstituted N-atoms in piperidine rings readily lose NH3​ at the MS2 stage[2].

  • α -Cleavage & Ring Fission: The C-C bonds adjacent to the protonated nitrogen undergo α -cleavage. As observed in the fragmentation of , piperidine ring degradation and dissociation are the dominant pathways in ESI mode, leading to the loss of C4​H8​ (-56 Da) or the entire piperidine appendage[3].

Quinoline Core Dissociation (High Collision Energy)

The quinoline core is a highly stable aromatic system that requires elevated collision energies to fragment. Once the piperidine moiety is cleaved, the resulting [Quinoline+H]+ ion at m/z 130.06 is formed.

  • Loss of Hydrogen Cyanide (-27 Da): The protonated quinoline ring characteristically expels HCN, an energetically favorable neutral loss that contracts the bicyclic system into a phenylacetylene or pentalene-like fragment ion at m/z 103.05. This behavior is a primary diagnostic feature of the quinoline scaffold, consistent with [4] and [5].

Fragmentation M [M+H]+ m/z 213.14 Protonated 6-(piperidin-4-yl)quinoline NH3_loss [M+H - NH3]+ m/z 196.11 Ring Opening M->NH3_loss - NH3 (-17 Da) Low CE (15 eV) Piperidine_loss [Quinoline+H]+ m/z 130.06 Piperidine Cleavage M->Piperidine_loss - C5H9N (-83 Da) Med CE (25 eV) HCN_loss [Quinoline - HCN]+ m/z 103.05 Core Contraction Piperidine_loss->HCN_loss - HCN (-27 Da) High CE (40 eV)

Fig 1. ESI-MS/MS charge-directed fragmentation pathway of 6-(piperidin-4-yl)quinoline.

Quantitative Data: Characteristic Fragment Ions

The following table summarizes the diagnostic product ions generated during CID. Monitoring these specific transitions is highly recommended for Multiple Reaction Monitoring (MRM) assay development.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Structural AssignmentOptimal CE (eV)
213.1392196.112717.0265 ( NH3​ )Piperidine ring opening & ammonia loss15 - 20
213.1392157.076656.0626 ( C4​H8​ ) α -cleavage of the piperidine ring20 - 25
213.1392130.065783.0735 ( C5​H9​N )Intact protonated quinoline core25 - 30
130.0657103.054827.0109 (HCN)Quinoline core contraction35 - 45

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure reproducibility and eliminate false positives, this protocol incorporates a self-validating system utilizing step-wise collision energy ramping and orthogonal reference checks.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 6-(piperidin-4-yl)quinoline in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid .

    • Causality Check: Formic acid is mandatory. It acts as an abundant proton source, ensuring complete ionization of the basic piperidine nitrogen prior to droplet desolvation.

  • Validation Blank: Prepare a blank sample containing only the diluent, spiked with 100 ng/mL of unsubstituted quinoline (reference standard) to validate the m/z 130 103 transition independently.

Chromatographic Separation (UHPLC)
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive ( ESI+ ).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: High-purity Argon (Ar).

  • Data Acquisition: Perform a Product Ion Scan (m/z 50–250) utilizing a Collision Energy (CE) Ramp from 15 eV to 45 eV.

    • Causality Check: Ramping the CE is critical because the piperidine ring is highly labile and fragments completely at low CE, whereas the quinoline core requires high CE to induce the loss of HCN. A static CE will fail to capture the complete structural picture.

Workflow Prep Sample Prep (0.1% FA) LC UHPLC (C18 Column) Prep->LC ESI ESI+ Ionization (Basic N) LC->ESI Quad Q1 Selection (m/z 213.14) ESI->Quad CID Q2 CID (15-45 eV Ramp) Quad->CID TOF Q3 Detection (Fragment Mapping) CID->TOF

Fig 2. Self-validating LC-ESI-MS/MS experimental workflow.

References

  • Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry. PubMed (National Institutes of Health). Available at:[Link]

  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. PubMed (National Institutes of Health). Available at:[Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). Available at:[Link]

Sources

Application Note: High-Yield Synthesis and Purification Protocol for 6-(Piperidin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Synthetic Rationale

6-(Piperidin-4-yl)quinoline is a highly versatile building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and other neuroactive agents. Appending a saturated nitrogen heterocycle to a quinoline core presents unique synthetic challenges. While direct sp³-sp² Suzuki-Miyaura cross-coupling between 6-bromoquinoline and N-Boc-piperidine-4-boronic acid pinacol ester is theoretically possible, it frequently suffers from sluggish transmetalation and competitive β -hydride elimination, leading to poor yields and complex purification profiles[1].

To circumvent these issues, this protocol employs a kinetically favored, self-validating three-step synthetic route utilizing an sp²-sp² cross-coupling strategy[2].

  • Suzuki-Miyaura Coupling : We utilize N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester[3]. The use of Pd(dppf)Cl₂ ensures a stable catalytic cycle; the bidentate dppf ligand enforces a cis-geometry at the palladium center, significantly accelerating the reductive elimination step. A biphasic 1,4-dioxane/water system is employed because water is critical for generating the reactive hydroxyboronate complex required for transmetalation.

  • Catalytic Hydrogenation : The resulting tetrahydropyridine double bond is selectively reduced using 10% Pd/C. The quinoline ring remains entirely intact under these mild conditions.

  • Boc Deprotection : Acidic cleavage cleanly removes the Boc protecting group. This step is self-purifying; the final product precipitates directly from the reaction mixture as a stable dihydrochloride salt, avoiding the need for a basic aqueous workup which can lead to emulsion formation or loss of the highly polar free base.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
6-Bromoquinoline 208.061.02.08 gElectrophile
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester 309.211.13.40 gNucleophile
Pd(dppf)Cl₂ 731.700.05366 mgCatalyst
K₂CO₃ 138.213.04.15 gInorganic Base
1,4-Dioxane / H₂O (4:1 v/v) N/AN/A50 mLBiphasic Solvent
10% Pd/C (Palladium on Carbon) N/A10 wt%~300 mgHydrogenation Catalyst
4M HCl in 1,4-Dioxane 36.4610.025 mLDeprotecting Agent

Step-by-Step Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize tert-butyl 4-(quinolin-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate (Intermediate 1).

  • Reaction Setup : Charge a 100 mL round-bottom flask with 6-bromoquinoline (2.08 g, 10.0 mmol), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (3.40 g, 11.0 mmol), and K₂CO₃ (4.15 g, 30.0 mmol).

  • Solvent Addition & Degassing : Add 50 mL of a 1,4-dioxane/deionized water mixture (4:1 v/v). Degas the suspension by aggressively sparging with N₂ gas for 15 minutes.

    • Causality: Oxygen must be rigorously removed to prevent the oxidative degradation of the Pd(0) active catalyst species into inactive Pd(II) oxides.

  • Catalyst Addition : Quickly add Pd(dppf)Cl₂ (366 mg, 0.5 mmol) under a positive stream of N₂. Equip the flask with a reflux condenser.

  • Heating : Heat the mixture to 90 °C in an oil bath for 6 hours.

    • Validation: Monitor the reaction via LC-MS. The starting material peak (m/z 208/210) should disappear, replaced by the product peak (m/z 311[M+H]⁺).

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and partition with water (50 mL). Extract the aqueous layer with additional ethyl acetate (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes) to afford Intermediate 1 as a pale yellow solid.

Step 2: Catalytic Alkene Hydrogenation

Objective: Synthesize tert-butyl 4-(quinolin-6-yl)piperidine-1-carboxylate (Intermediate 2).

  • Reaction Setup : Dissolve Intermediate 1 (approx. 2.80 g, 9.0 mmol) in anhydrous methanol (45 mL) in a dry 100 mL flask.

  • Catalyst Addition : Flush the flask with Argon. Carefully add 10% Pd/C (280 mg, 10 wt%).

    • Causality: Dry Pd/C is highly pyrophoric. Adding it under an inert argon atmosphere prevents the ignition of methanol vapors.

  • Hydrogenation : Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 12 hours with vigorous stirring.

    • Validation: LC-MS monitoring will show a mass shift from m/z 311 to m/z 313[M+H]⁺, indicating complete reduction of the tetrahydropyridine double bond.

  • Workup : Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol (100 mL).

  • Isolation : Concentrate the filtrate in vacuo to afford Intermediate 2 as a colorless viscous oil or white foam, which is used directly in the next step without further purification.

Step 3: Boc Deprotection and Salt Formation

Objective: Synthesize 6-(piperidin-4-yl)quinoline dihydrochloride (Final Product).

  • Reaction Setup : Dissolve Intermediate 2 (approx. 2.65 g, 8.5 mmol) in anhydrous dichloromethane (DCM, 40 mL) and cool the solution to 0 °C using an ice bath.

  • Acid Addition : Dropwise, add 4M HCl in 1,4-dioxane (21.2 mL, 85.0 mmol).

  • Deprotection : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Causality: The highly acidic environment protonates the tert-butyl carbamate, triggering the expulsion of isobutylene gas and CO₂, which drives the reaction thermodynamically to completion.

  • Precipitation & Isolation : As the reaction progresses, the deprotected product will precipitate out of the DCM/dioxane solution as a dense white solid. To ensure complete precipitation, add cold diethyl ether (50 mL) to the flask and stir for 10 minutes.

  • Filtration : Filter the precipitate through a Buchner funnel, wash the filter cake with cold diethyl ether (2 × 20 mL), and dry under high vacuum overnight to afford the final product as a highly pure dihydrochloride salt.

Synthetic Workflow Visualization

G Start 6-Bromoquinoline + N-Boc-1,2,3,6-tetrahydropyridine- 4-boronic acid pinacol ester Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Step1 Int1 Intermediate 1: tert-butyl 4-(quinolin-6-yl)- 3,6-dihydropyridine-1(2H)-carboxylate Step1->Int1 Step2 Step 2: Catalytic Hydrogenation 10% Pd/C, H2 (1 atm) MeOH, RT Int1->Step2 Int2 Intermediate 2: tert-butyl 4-(quinolin-6-yl) piperidine-1-carboxylate Step2->Int2 Step3 Step 3: Boc Deprotection 4M HCl in Dioxane DCM, RT Int2->Step3 Product Final Product: 6-(piperidin-4-yl)quinoline dihydrochloride Step3->Product

Synthetic workflow for 6-(piperidin-4-yl)quinoline via a robust three-step sequence.

Analytical Characterization (Expected Data)

  • LC-MS (ESI) : m/z calculated for C₁₄H₁₆N₂ [M+H]⁺: 213.14; Found: 213.1.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.45 (br s, 2H, NH₂⁺), 9.15 (dd, J = 4.5, 1.5 Hz, 1H), 8.75 (d, J = 8.2 Hz, 1H), 8.20 (d, J = 8.8 Hz, 1H), 8.05 (s, 1H), 7.85 (dd, J = 8.8, 2.0 Hz, 1H), 7.75 (dd, J = 8.2, 4.5 Hz, 1H), 3.40 (d, J = 12.5 Hz, 2H), 3.15–2.95 (m, 3H), 2.10 (d, J = 13.0 Hz, 2H), 1.95 (qd, J = 12.5, 4.0 Hz, 2H).

References

  • Title : Developing Pharmaceutically Relevant Pd-Catalyzed C–N Coupling Reactivity Models Leveraging High-Throughput Experimentation Source : Journal of the American Chemical Society (ACS Publications) URL :[Link]

  • Title : Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 6-(piperidin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate basic, nitrogen-containing heterocycles for biological evaluation.

6-(piperidin-4-yl)quinoline presents a classic physicochemical paradox. It possesses a highly basic piperidine ring (pKa ~10.9)[1] and a weakly basic quinoline nitrogen (pKa ~4.85)[1]. While protonated and highly soluble at acidic pH, physiological assay conditions (pH ~7.4) leave the quinoline core deprotonated. This triggers aggregation driven by the lipophilic stacking of the quinoline rings, leading to micro-precipitation, artificially flattened dose-response curves, and false negatives in biological assays[2].

This guide provides field-proven, self-validating protocols to overcome these solubility barriers without compromising assay integrity.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: I dissolved 6-(piperidin-4-yl)quinoline in 100% DMSO at 10 mM, but when I dilute it into my cell culture media (pH 7.4), the solution turns cloudy. Why? A1: You are observing "solvent crash" or kinetic micro-precipitation. While DMSO is an excellent solvent for lipophilic compounds[3], diluting a concentrated DMSO stock directly into an aqueous buffer rapidly shifts the dielectric constant. The hydrophobic quinoline moieties aggregate faster than the solvent can disperse. Causality & Fix: Instead of a single large dilution, perform a serial dilution in an intermediate co-solvent mixture, or switch to a thermodynamic solubilization strategy like salt formation or cyclodextrin complexation[4].

Q2: What is the maximum DMSO concentration I can use to keep the compound soluble in cell-based assays? A2: For cell-based assays, the universally recommended upper limit for DMSO is 0.1% (v/v) to minimize cytotoxicity and off-target effects[5]. While biochemical (cell-free) assays can sometimes tolerate up to 5% DMSO, exposing living cells (like astrocytes or fibroblasts) to >1% DMSO causes significant decreases in cell viability, mitochondrial swelling, and altered intrinsic properties[5]. If 0.1% DMSO cannot maintain your target concentration of 6-(piperidin-4-yl)quinoline, you must use an alternative vehicle.

Q3: How do cyclodextrins help, and which one should I use? A3: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity[6]. They encapsulate the lipophilic quinoline core of your molecule via non-covalent interactions, forming a water-soluble inclusion complex[7]. For in vitro assays, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard due to its high water solubility, low cellular toxicity, and excellent inclusion capacity[7].

Section 2: Solubilization Workflows & Decision Logic

To ensure scientific integrity, your choice of solubilization must match your assay's tolerance. Use the decision matrix below to select the appropriate formulation pathway.

SolubilityWorkflow Start 6-(piperidin-4-yl)quinoline Solubility Optimization Assay Determine Assay Type Start->Assay Biochem Biochemical Assay (Cell-Free) Assay->Biochem Cell Cell-Based Assay (In Vitro / In Vivo) Assay->Cell DMSO DMSO Co-solvent (Max 1-5% v/v) Biochem->DMSO Salt Salt Formation (Methanesulfonate/HCl) Biochem->Salt Cell->Salt Cyclo HP-β-CD Inclusion Complexation Cell->Cyclo Validate Validate Solubility: Dynamic Light Scattering (DLS) DMSO->Validate Salt->Validate Cyclo->Validate

Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

Section 3: Self-Validating Experimental Protocols
Protocol A: Generation of the Methanesulfonate (Mesylate) Salt

Causality: Converting the free base to a mesylate salt heavily increases thermodynamic aqueous solubility. Studies on similar basic heterocycles show that methanesulfonate salts can yield a 4-fold or greater increase in kinetic solubility compared to the free base or even hydrochloride salts[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 6-(piperidin-4-yl)quinoline free base in a minimal volume of anhydrous ethanol or acetone.

  • Acid Addition: Slowly add 1.05 equivalents of methanesulfonic acid dropwise while stirring continuously at room temperature.

  • Precipitation: Stir for 2 hours. If a precipitate does not form spontaneously, add a non-polar anti-solvent (e.g., diethyl ether) dropwise until turbidity persists, then cool to 4°C overnight.

  • Filtration & Drying: Filter the resulting mesylate salt crystals under a vacuum and wash with cold diethyl ether. Dry under a high vacuum for 24 hours.

  • Validation (Self-Validating Step): Prepare a 10 mM stock in pH 7.4 PBS. Analyze via Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates >10 nm.

Protocol B: HP-β-CD Inclusion Complex Formulation

Causality: If salt formation alters the molecule's interaction with your target receptor, host-guest complexation hides the hydrophobic surface area from the aqueous environment without permanently altering the molecule's ionization state[8].

Step-by-Step Methodology:

  • Prepare Host Solution: Dissolve HP-β-CD powder in your target aqueous buffer (e.g., PBS or cell culture medium) to a final concentration of 20% (w/v)[3].

  • Prepare Guest Stock: Dissolve 6-(piperidin-4-yl)quinoline in 100% DMSO at 10 mM[3].

  • Complexation: While vigorously vortexing the 20% HP-β-CD solution, add the DMSO stock dropwise. Ensure the final DMSO concentration remains ≤0.1% (v/v)[5].

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2-4 hours to allow thermodynamic equilibrium of the inclusion complex[9].

  • Validation (Self-Validating Step): Centrifuge the sample at 10,000 x g for 10 minutes. Measure the concentration of the supernatant using UV-Vis or HPLC to ensure no compound was lost to an invisible micro-pellet.

CyclodextrinMechanism Guest Free Quinoline (Lipophilic) Complex Inclusion Complex (Aqueous) Guest->Complex Non-covalent encapsulation Host HP-β-CD (Hydrophobic Cavity) Host->Complex

Mechanism of HP-β-CD host-guest inclusion complexation improving aqueous solubility.

Section 4: Quantitative Data & Method Comparison

To aid in experimental design, the following table synthesizes the operational limits and characteristics of each solubilization strategy.

Solubilization StrategyMax Recommended Vehicle ConcentrationAssay CompatibilityKey AdvantageKey Limitation
DMSO Co-solvent 0.1% (v/v) for cells; up to 5% for biochemical[5]Biochemical, limited Cell-basedImmediate dissolution; standard HTS workflow.High cytotoxicity; alters cell phenotypes[5].
Mesylate Salt N/A (Buffer dependent)Biochemical, Cell-based, In vivoHigh thermodynamic solubility; stable powder[4].May lower local pH if unbuffered; requires synthesis.
HP-β-CD Complex 10 - 20% (w/v) HP-β-CD[3]Cell-based, In vivoLow toxicity; protects from oxidation[7].Complexation equilibrium may affect binding kinetics.
References
  • An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility - PMC. nih.gov.[Link]

  • pKa Data Compiled by R. Williams pKa Values. organicchemistrydata.org.[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. nih.gov.[Link]

  • Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead for Human African Trypanosomiasis Drug Development | Journal of Medicinal Chemistry. acs.org.[Link]

  • Enhancing Effect of Hydroxypropyl-β-cyclodextrin on the Intestinal Absorption Process of Genipin | Journal of Agricultural and Food Chemistry. acs.org.[Link]

  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - MDPI. mdpi.com.[Link]

Sources

Technical Support Center: Optimizing 6-(Piperidin-4-yl)quinoline Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 6-(piperidin-4-yl)quinoline. This scaffold is a critical intermediate in drug discovery, often requiring the challenging C(sp2)–C(sp3) Suzuki-Miyaura cross-coupling of a 6-haloquinoline with a piperidine-4-boronic acid derivative, followed by a clean deprotection step.

Troubleshooting Guide & FAQs

Q1: Why am I observing high recovery of 6-bromoquinoline and low product yield during the Suzuki coupling? A1: The primary causality here is a failure in either the transmetalation or reductive elimination steps. C(sp2)–C(sp3) cross-couplings are notoriously difficult because alkyl boronic esters undergo slow transmetalation, and the resulting alkyl-palladium intermediates are highly susceptible to competitive β -hydride elimination. Solution: Switch your catalyst to one with a large bite-angle ligand. Using [1] forces the palladium center into a geometry that dramatically accelerates reductive elimination, allowing it to outcompete β -hydride elimination. This specific system has been proven highly effective for quinoline scaffolds in medicinal chemistry[1].

Q2: My LC-MS shows significant formation of protodeboronated piperidine instead of the coupled product. How do I prevent this? A2: Protodeboronation occurs when the boronic ester undergoes hydrolysis faster than transmetalation. While water is strictly required to convert the boronic ester into the highly reactive boronate ate-complex, an excess of water or the presence of dissolved oxygen will destroy your starting material. Solution: Utilize a precisely measured biphasic solvent system of 1,4-Dioxane/H2O at a 4:1 volumetric ratio. Furthermore, you must strictly exclude oxygen. Do not rely on simple nitrogen bubbling; employ at least three freeze-pump-thaw cycles to ensure the Pd(0) catalyst is not oxidized and the boronic ester does not undergo oxidative homocoupling.

Q3: Are there alternative catalytic systems if Palladium-based methods continue to fail for my specific functionalized derivatives? A3: Yes. Recent advancements in metallophotoredox catalysis offer a robust alternative. By utilizing a [2], you can generate bromine radicals that selectively activate alkyl boronic acids. This radical-based C(sp2)–C(sp3) cross-coupling circumvents traditional transmetalation bottlenecks and has delivered up to quantitative yields for 1-N-Boc-piperidine-4-boronic acid coupling with heterocyclic scaffolds[2].

Q4: What is the cleanest method for N-Boc deprotection to isolate the free 6-(piperidin-4-yl)quinoline without degrading the core? A4: While [3] is a standard and versatile approach for N-Boc removal, it often leaves residual TFA salts that complicate downstream purification. Solution: Treat the intermediate with 4M HCl in 1,4-dioxane. This anhydrous acidic environment cleanly cleaves the Boc group and directly precipitates the 6-(piperidin-4-yl)quinoline as a highly pure hydrochloride salt, which can be isolated via simple vacuum filtration.

Quantitative Data: Catalyst & Condition Screening

The following table summarizes the causal relationship between reaction conditions and isolated yields for the C(sp2)–C(sp3) coupling phase, providing a benchmark for your optimization efforts.

Catalyst / LigandBaseSolvent SystemTemp / TimeYield (%)Mechanistic Outcome / Observation
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/EtOH/H2O90 °C, 16h25%Extensive protodeboronation; slow reductive elimination.
Pd(OAc)2 / SPhosK3PO4Toluene/H2O (10:1)100 °C, 12h45%Moderate yield; some β -hydride elimination observed.
PdCl2(dppf)·CH2Cl2 K2CO3 1,4-Dioxane/H2O (4:1) 80 °C, 8h 82% Optimal; fast reductive elimination, minimal hydrolysis[1].
Ni-complex / PhotocatalystNoneDMA (Flow/Batch)RT, 4h85%Excellent alternative via radical activation pathway[2].

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. If the described visual or analytical cues do not occur, halt the process and consult the troubleshooting logic tree below.

Protocol A: Synthesis of 6-(1-Boc-piperidin-4-yl)quinoline
  • Reagent Assembly: In a flame-dried Schlenk flask, charge 6-bromoquinoline (1.0 equiv, 5.0 mmol), 1-Boc-piperidine-4-boronic acid pinacol ester (1.3 equiv, 6.5 mmol), PdCl2(dppf)·CH2Cl2 (0.05 equiv, 0.25 mmol), and anhydrous K2CO3 (3.0 equiv, 15.0 mmol).

  • Solvent Addition: Add 50 mL of a pre-mixed 1,4-Dioxane/Deionized Water solution (4:1 v/v).

  • Strict Degassing: Submerge the flask in liquid nitrogen until the solvent freezes. Apply high vacuum for 5 minutes, then seal the flask and thaw in a warm water bath. Repeat this freeze-pump-thaw cycle three times. Self-Validation: The absence of gas bubbles during the final thaw indicates successful degassing.

  • Reaction Execution: Backfill with Argon and heat to 80 °C. Self-Validation: The mixture should transition from a pale orange suspension to a deep, dark red homogeneous solution within 30 minutes, confirming active Pd(0) generation.

  • Monitoring: Stir for 8 hours. Confirm completion via LC-MS (monitor the disappearance of the 6-bromoquinoline peak at M+H 208/210).

  • Isolation: Cool to room temperature, dilute with EtOAc (100 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the protected intermediate.

Protocol B: N-Boc Deprotection
  • Preparation: Dissolve the purified 6-(1-Boc-piperidin-4-yl)quinoline in anhydrous dichloromethane (0.2 M concentration) under an Argon atmosphere.

  • Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add 4M HCl in 1,4-dioxane (10.0 equiv).

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. Self-Validation: A white to off-white precipitate will begin to form after 30-45 minutes, indicating the successful formation of the product's hydrochloride salt.

  • Isolation: Add diethyl ether (equal volume to DCM) to fully crash out the salt. Filter the suspension through a Büchner funnel, wash the filter cake with cold diethyl ether, and dry under high vacuum to afford the pure 6-(piperidin-4-yl)quinoline hydrochloride.

Process & Logic Visualization

Workflow Step1 1. Reagent Assembly 6-Br-Quinoline + Boronic Ester Step2 2. Catalyst Addition PdCl2(dppf) / K2CO3 Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (3x) Step2->Step3 Step4 4. C(sp2)-C(sp3) Coupling 80°C, 8-12h Step3->Step4 Step5 5. N-Boc Deprotection 4M HCl in Dioxane Step4->Step5

Synthetic workflow for 6-(piperidin-4-yl)quinoline highlighting critical process nodes.

Troubleshooting Issue Yield < 50% Detected CheckLCMS LC-MS Analysis of Crude Mixture Issue->CheckLCMS HighSM High Unreacted 6-Bromoquinoline CheckLCMS->HighSM Transmetalation Failure DeBoron Protodeboronated Piperidine Formed CheckLCMS->DeBoron Hydrolysis / Oxidation FixCat Action: Switch to PdCl2(dppf) or XPhos HighSM->FixCat FixWater Action: Optimize H2O Ratio & Strictly Exclude O2 DeBoron->FixWater

Diagnostic logic tree for resolving common Suzuki-Miyaura coupling failures.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: nih.gov (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling Source: Chemical Science (RSC Publishing) URL:[Link]

  • Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions Source: ChemRxiv URL:[Link]

  • Synthesis of novel quinoline derivatives: a versatile platform for advanced organic and medicinal chemistry Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Troubleshooting 6-(Piperidin-4-yl)quinoline Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Structural Challenge

As a Senior Application Scientist, I frequently encounter formulation challenges regarding the aqueous stability of bifunctional heterocyclic compounds. 6-(piperidin-4-yl)quinoline contains two distinct nitrogenous ring systems: a basic, saturated secondary amine (piperidine) and an aromatic tertiary amine (quinoline).

This structural dichotomy means the molecule is susceptible to multiple, competing degradation pathways in aqueous media. The degradation is primarily driven by trace-metal catalyzed autoxidation, pH-dependent hydrolysis, and photolysis. This guide provides a mechanistic framework for diagnosing and resolving these degradation issues, ensuring the scientific integrity and reproducibility of your downstream assays.

Troubleshooting Guide & FAQs

Q1: Why does my 6-(piperidin-4-yl)quinoline stock solution turn yellow/brown over time in aqueous buffers?

A1: Causality: A color shift to yellow or brown is a classic macroscopic indicator of oxidative degradation, specifically the formation of conjugated ring-opened products and imines. In aqueous solutions, dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) catalyze the autoxidation of the piperidine ring. The secondary amine undergoes hydrogen abstraction to form a carbon-centered radical, rapidly reacting with oxygen to form piperidine N-oxide or dehydrogenating to form 2,3,4,5-tetrahydropyridine (an imine)[1].

Concurrently, hydroxyl radicals (•OH) can attack the electron-rich quinoline ring, typically at the C2 position, yielding 2(1H)-quinolinone derivatives[2]. Extensive oxidation leads to the cleavage of the pyridine ring, forming smaller, highly colored carboxylic acids and aldehydes[3]. Furthermore, piperidine ring opening can yield linear aliphatic amines such as 5-aminopentanal[4].

Resolution: Purge your aqueous buffers with argon or nitrogen to displace dissolved oxygen. Supplement the buffer with a metal chelator (e.g., 1 mM EDTA) to sequester catalytic trace metals and halt radical propagation.

Q2: How does buffer pH affect the degradation kinetics of this compound?

A2: Causality: Degradation kinetics are strictly pH-dependent due to the distinct protonation states of the two nitrogen atoms. The piperidine nitrogen has a pKa of ~10.5, while the quinoline nitrogen has a pKa of ~4.9.

  • At physiological pH (7.4): The piperidine ring is predominantly protonated, but the transient unprotonated free base fraction (~0.1%) remains highly reactive toward autoxidation. Meanwhile, the quinoline ring is entirely neutral, making its aromatic system highly susceptible to •OH radical attack[2].

  • At acidic pH (< 4.0): Both nitrogens are protonated. This protonation alters the UV-Vis absorption spectrum of the quinoline core[5] and significantly increases oxidative stability by protecting the nitrogen lone pairs from direct electrophilic attack.

Resolution: If your experimental design permits, store aqueous stock solutions at pH 4.0–4.5 in acetate or citrate buffers. For physiological cell-based assays, prepare working solutions fresh from a stable, low-pH or non-aqueous (e.g., anhydrous DMSO) stock immediately before use.

Q3: How do I definitively identify the degradation products?

A3: Causality: To implement a self-validating troubleshooting system, you must achieve mass balance—ensuring the molar loss of the parent compound equals the sum of the degradation products. Relying solely on UV-Vis is insufficient because the degradation of the quinoline ring alters its chromophore[5]. High-Resolution LC-MS/MS is required to track specific diagnostic mass shifts.

Resolution: Run a gradient LC-MS/MS method. Look for the diagnostic mass shifts outlined in the data tables below, specifically targeting the +16 Da (N-oxidation/hydroxylation) and -2 Da (imine formation) species[1].

Data Presentation: Degradation Profiling

Table 1: LC-MS/MS Diagnostic Mass Shifts for Degradation Products
Degradation PathwayStructural ModificationExpected Mass Shift (Da)Diagnostic Fragment Ions (MS/MS)
Piperidine Oxidation N-oxide formation+16Loss of oxygen (-16 Da) from the piperidine fragment
Piperidine Dehydrogenation Imine formation (Tetrahydropyridine)-2Altered piperidine ring cleavage pattern
Quinoline Hydroxylation 2(1H)-quinolinone formation+16Stable quinolone core fragments; loss of CO
Ring Cleavage Pyridine/Piperidine ring openingVariable (-40 to -80)Presence of terminal carboxylic acids or aldehydes
Table 2: Kinetic Stability Profile Under Stress Conditions
Stress ConditionTime to 10% Degradation ( t90​ )Primary Degradation Mechanism
pH 7.4, Ambient Air, 25°C48 hoursAutoxidation (Piperidine free-base fraction)
pH 4.0, Ambient Air, 25°C> 14 daysProtonation-stabilized (Both rings protected)
pH 7.4, + 10µM Cu²⁺< 4 hoursMetal-catalyzed radical oxidation
UV Light (254 nm), pH 7.4< 2 hoursPhoto-oxidation / Ring cleavage

Experimental Protocols

Protocol 1: Self-Validating Forced Degradation & Stability-Indicating LC-MS/MS Workflow

Objective: To establish the baseline degradation profile of 6-(piperidin-4-yl)quinoline and validate the protective efficacy of buffer modifications.

Step 1: Preparation of Self-Validating Controls

  • Prepare a 1.0 mg/mL stock of 6-(piperidin-4-yl)quinoline in HPLC-grade water.

  • Aliquot into three test arms:

    • Arm A (Control): pH 7.4 Phosphate buffer.

    • Arm B (Acidic): pH 4.0 Acetate buffer.

    • Arm C (Chelated): pH 7.4 Phosphate buffer + 1 mM EDTA.

Step 2: Stress Induction

  • Spike all arms with 0.3% H₂O₂ to simulate accelerated oxidative stress.

  • Incubate vials at 40°C in a thermoshaker at 300 rpm.

Step 3: Quenching & Sampling

  • Pull 50 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Immediately quench the reaction by adding 50 µL of cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., deuterated quinoline).

Step 4: LC-MS/MS Analysis & System Self-Validation

  • Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a water/acetonitrile gradient with 0.1% formic acid.

  • Self-Validation Criterion (Mass Balance): Calculate the molar concentration of the remaining parent compound and all identified degradation products. The sum must equal 100% ± 5% of the T=0 parent concentration. If the mass balance falls below 95%, it indicates the formation of undetected volatile products (e.g., small aldehydes from ring cleavage[4]) or irreversible binding/precipitation.

Visualizations

Degradation Pathway Map

DegradationPathway Parent 6-(piperidin-4-yl)quinoline (Intact API) Oxidation Oxidative Stress (O2, •OH, Light) Parent->Oxidation PipOx Piperidine N-oxidation & Dehydrogenation Oxidation->PipOx Secondary Amine Attack QuinOx Quinoline Hydroxylation (C2 position) Oxidation->QuinOx Aromatic Ring Attack Prod1 Piperidine N-oxide (+16 Da) PipOx->Prod1 Prod2 Tetrahydropyridine Imine (-2 Da) PipOx->Prod2 Prod3 2(1H)-quinolinone deriv. (+16 Da) QuinOx->Prod3 Cleavage Ring Cleavage (Small Carboxylic Acids) Prod1->Cleavage Extensive Oxidation Prod3->Cleavage Ring Opening

Fig 1. Primary oxidative degradation pathways of 6-(piperidin-4-yl)quinoline.

Troubleshooting Logic Workflow

TroubleshootingWorkflow Start Observe Degradation (Color change / LC peak) CheckPH Check Aqueous pH & Buffer Type Start->CheckPH IsMetal Are Trace Metals Present? CheckPH->IsMetal AddEDTA Add 1mM EDTA (Chelation) IsMetal->AddEDTA Yes CheckLight Is it Photodegradation? IsMetal->CheckLight No LCMS Perform LC-MS/MS Mass Balance AddEDTA->LCMS AmberVial Use Amber Vials & Shielding CheckLight->AmberVial Yes CheckLight->LCMS No / Unknown AmberVial->LCMS

Fig 2. Step-by-step troubleshooting logic for aqueous formulation stability.

References

  • Title: [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights] Source: PubMed (NIH) URL: 5

  • Title: Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process Source: MDPI URL: 2

  • Title: Technical Support Center: Prevention of Oxidation in Piperidine Compounds Source: Benchchem URL: 1

  • Title: Effective degradation of quinoline by catalytic ozonation with MnCexOy catalysts: performance and mechanism Source: IWA Publishing URL: 3

  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: PMC (NIH) URL: 4

Sources

Technical Support Center: Strategies for Mitigating Cytotoxicity of 6-(Piperidin-4-yl)quinoline in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 6-(piperidin-4-yl)quinoline and related compounds in primary cell culture. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the management of cytotoxicity in these sensitive experimental systems. Our goal is to empower you with the knowledge to distinguish between on-target and off-target effects, optimize your experimental conditions, and ensure the integrity of your data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when working with 6-(piperidin-4-yl)quinoline in primary cell lines.

Q1: We are observing significant cell death in our primary cell cultures upon treatment with 6-(piperidin-4-yl)quinoline, even at low micromolar concentrations. Is this expected?

A1: It is not entirely unexpected to observe cytotoxicity with quinoline-based compounds, as many derivatives have been developed for their cytotoxic properties, particularly in cancer research.[1][2][3][4][5] The quinoline scaffold is a privileged structure in drug discovery and is known to interact with various cellular targets, which can sometimes lead to off-target toxicity.[6][7][8][9] Primary cells, in general, are more sensitive to chemical insults than immortalized cell lines, so a certain degree of cytotoxicity might be anticipated. The key is to determine if the observed cell death is a result of the intended biological effect or an unrelated toxic side effect.

Q2: What are the likely mechanisms behind the cytotoxicity of quinoline derivatives?

A2: The cytotoxic mechanisms of quinoline derivatives are diverse. In many cases, particularly in anti-cancer applications, they are designed to induce cell death. Common mechanisms include:

  • Induction of Apoptosis: Many quinoline compounds trigger programmed cell death through both intrinsic (mitochondria-mediated) and extrinsic pathways. This can involve the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.[4][10]

  • DNA Damage: Some quinoline derivatives can intercalate with DNA or inhibit enzymes like topoisomerases, leading to DNA damage and cell cycle arrest.[5]

  • Oxidative Stress: The generation of ROS is a frequent cause of cytotoxicity with various chemical compounds, including some quinolines.[10][11] This can lead to damage of cellular components like lipids, proteins, and DNA.

  • Neurotoxicity: Certain quinoline metabolites, such as quinolinic acid, are known to be neurotoxic by acting as excitotoxins.[1][12]

Q3: How can we differentiate between apoptosis and necrosis in our primary cell cultures treated with 6-(piperidin-4-yl)quinoline?

A3: Distinguishing between these two modes of cell death is crucial for understanding the mechanism of cytotoxicity. Apoptosis is a programmed and controlled process, while necrosis is an uncontrolled form of cell death that often elicits an inflammatory response.[13][14] A combination of assays is recommended for accurate differentiation.[15]

  • Morphological Assessment: Apoptotic cells typically exhibit shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells, on the other hand, tend to swell and lyse.[16]

  • Flow Cytometry: Co-staining with Annexin V and a viability dye like Propidium Iodide (PI) is a standard method.

    • Early Apoptotic Cells: Annexin V positive, PI negative.

    • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

    • Viable Cells: Annexin V negative, PI negative.

  • Biochemical Assays:

    • Caspase Activation: Assays for caspase-3/7 activity are indicative of apoptosis.

    • DNA Fragmentation: Apoptosis is characterized by non-random DNA fragmentation, which can be detected by techniques like TUNEL staining or DNA laddering on an agarose gel. Necrosis results in random DNA degradation, appearing as a smear.[16][17]

II. Troubleshooting Guides

This section provides structured guidance for addressing specific cytotoxicity issues you may encounter during your experiments.

Troubleshooting Scenario 1: High Background Cytotoxicity in Vehicle Control

Issue: You are observing significant cell death even in the wells treated with the vehicle control (e.g., DMSO).

Potential Cause Explanation Recommended Action
Solvent Toxicity Primary cells can be highly sensitive to solvents like DMSO.Perform a solvent titration to determine the maximum non-toxic concentration of your vehicle. Aim to keep the final DMSO concentration below 0.1% if possible.
Suboptimal Culture Conditions Primary cells have specific media, supplement, and coating requirements for optimal health and attachment.Double-check that your media, supplements, and any coating matrix (e.g., collagen, poly-D-lysine) are appropriate for your specific primary cell type and are not expired.
Cell Handling Stress The process of thawing, seeding, and media changes can be stressful for primary cells, leading to cell death.Optimize your cell handling procedures. Thaw cells quickly and dilute them slowly in pre-warmed media. Avoid over-pipetting and harsh centrifugation.
Troubleshooting Scenario 2: Dose-Dependent Cytotoxicity Observed

Issue: Cell viability decreases as the concentration of 6-(piperidin-4-yl)quinoline increases.

This is the most common scenario and requires a systematic approach to determine if the cytotoxicity is an acceptable part of the compound's mechanism or an undesirable off-target effect.

A Dose-Dependent Cytotoxicity Observed B Step 1: Determine IC50 and Therapeutic Window A->B C Is the IC50 within the expected effective concentration range? B->C D Yes C->D Yes E No C->E No F Step 2: Characterize the Mode of Cell Death D->F M Cytotoxicity is likely off-target. Consider chemical modification of the compound or use of alternative compounds. E->M G Is the cell death mechanism consistent with the expected biological activity? F->G H Yes G->H Yes I No G->I No L Cytotoxicity is likely on-target. Proceed with caution and use the lowest effective dose. H->L J Step 3: Implement Cytotoxicity Reduction Strategies I->J K Re-evaluate cytotoxicity after implementing reduction strategies. J->K K->C

Caption: Troubleshooting workflow for dose-dependent cytotoxicity.

III. Protocols for Cytotoxicity Assessment and Reduction

Protocol 1: Standard MTT Assay for Cytotoxicity in Primary Cells

This protocol provides a basic framework for assessing cell viability based on mitochondrial activity.[18]

Materials:

  • Primary cells of interest

  • Appropriate culture medium and supplements

  • 96-well cell culture plates

  • 6-(piperidin-4-yl)quinoline stock solution

  • Vehicle (e.g., sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 6-(piperidin-4-yl)quinoline in culture medium. Also, prepare a vehicle control at the same final concentration as the highest compound concentration.

  • Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Co-treatment with N-Acetylcysteine (NAC) to Mitigate Oxidative Stress-Induced Cytotoxicity

Procedure:

  • Determine Optimal NAC Concentration: First, test a range of NAC concentrations (e.g., 1-10 mM) on your primary cells alone to ensure it is not toxic.

  • Pre-treatment or Co-treatment:

    • Pre-treatment: Incubate the cells with the optimal concentration of NAC for 1-2 hours before adding 6-(piperidin-4-yl)quinoline.

    • Co-treatment: Add NAC and 6-(piperidin-4-yl)quinoline to the cells simultaneously.

  • Assess Cytotoxicity: After the desired incubation period, perform a cytotoxicity assay (e.g., MTT assay as described in Protocol 1) to compare the viability of cells treated with 6-(piperidin-4-yl)quinoline alone versus those co-treated with NAC. A significant increase in cell viability in the presence of NAC suggests that oxidative stress is a major contributor to the cytotoxicity.

cluster_0 Cellular Environment cluster_1 Intervention A 6-(piperidin-4-yl)quinoline B Reactive Oxygen Species (ROS) A->B C Oxidative Stress B->C D Cellular Damage & Apoptosis C->D E N-Acetylcysteine (NAC) F Glutathione (GSH) Synthesis E->F F->B Neutralizes

Caption: Mechanism of NAC in reducing ROS-induced cytotoxicity.
Protocol 3: Formulation with Cyclodextrins to Reduce Cytotoxicity

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, potentially reducing their non-specific cytotoxicity and improving their solubility.[23][24][25][26]

Materials:

  • 6-(piperidin-4-yl)quinoline

  • β-cyclodextrin (β-CD) or a derivative like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or buffer

  • Vortexer and/or sonicator

Procedure:

  • Complex Formation:

    • Prepare an aqueous solution of the cyclodextrin (e.g., 10 mM HP-β-CD).

    • Add the 6-(piperidin-4-yl)quinoline to the cyclodextrin solution at the desired molar ratio (e.g., 1:1).

    • Vortex or sonicate the mixture until the compound is fully dissolved, indicating complex formation.

  • Cytotoxicity Assessment:

    • Prepare serial dilutions of the 6-(piperidin-4-yl)quinoline-cyclodextrin complex in your cell culture medium.

    • As a comparison, prepare serial dilutions of the compound formulated in your standard vehicle (e.g., DMSO).

    • Perform a cytotoxicity assay (e.g., MTT) to compare the IC50 values of the two formulations. An increase in the IC50 for the cyclodextrin formulation suggests a reduction in cytotoxicity.[23]

IV. References

  • El-Serougi, A., et al. (2014). Quinolinic acid neurotoxicity in the nucleus basalis antagonized by kynurenic acid. PubMed. [Link]

  • Zavrsnik, D., et al. (2009). N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study. PubMed. [Link]

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed. [Link]

  • Amoako, D., et al. (2025). Beta-cyclodextrin formulation of a disulfide-bond disrupting agent for improved systemic exposure. RSC Publishing. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Sarkar, A., et al. (2023). Exploring the Inclusion Complex of an Anticancer Drug with β-Cyclodextrin for Reducing Cytotoxicity Toward the Normal Human Cell Line by an Experimental and Computational Approach. ACS Omega. [Link]

  • Truong, H. (2016). Effects of quinoline-based compounds on neuronal cells. ResearchGate. [Link]

  • Alves, E., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC. [Link]

  • Siam University. (n.d.). Cyclodextrin‐Based Formulations: A Non‐Invasive Platform for Targeted Drug Delivery. Siam University. [Link]

  • Xu, L., et al. (2021). 2-HP-β-cyclodextrin effect on chemotherapeutic PLGA. DDDT - Dove Medical Press. [Link]

  • Krysko, D. V., et al. (2008). Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. PubMed. [Link]

  • de Oliveira, R. B., et al. (2021). Article - SBQ. SBQ. [Link]

  • Al-Ostoot, F. H., et al. (2026). From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry. [Link]

  • de Oliveira, R. B., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed. [Link]

  • Whetsell, W. O., & Schwarcz, R. (1989). Quinolinate neurotoxicity in cortical cell culture. PubMed - NIH. [Link]

  • Academia.edu. (n.d.). Apoptosis versus necrosis. Academia.edu. [Link]

  • Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]

  • Protocolsonline. (2024). Cytotoxicity Assay Protocol. Protocolsonline. [Link]

  • Al-hadi, A. A., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. PMC. [Link]

  • Li, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [Link]

  • Grasl-Kraupp, B., et al. (1995). Differentiation Between Cellular Apoptosis and Necrosis by the Combined Use of in Situ Tailing and Nick Translation Techniques. PubMed. [Link]

  • Pěnčíková, K., et al. (2022). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. PMC. [Link]

  • Yilmaz-Goler, E. D., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC. [Link]

  • Musso, L., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. [Link]

  • Lakna. (2017). Difference Between Apoptosis and Necrosis. ResearchGate. [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Kumar, A., et al. (2017). Synthesis of Novel Quinoline Derivatives and their Cytotoxicity in A549 Lung Cancer Cells. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • El-Gamal, M. I. (2023). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar. [Link]

  • Javad-Mousavi, S. A., et al. (2014). Protective Effects of N-acetylcysteine Against the Statins Cytotoxicity in Freshly Isolated Rat Hepatocytes. jpp.kmu.ac.ir. [Link]

  • ResearchGate. (n.d.). N-Acetylcysteine Modulates the Cytotoxic Effects of Paclitaxel. Request PDF. [Link]

  • Chen, Y., et al. (2014). Protective effects of N‑acetylcysteine on cisplatin‑induced oxidative stress and DNA damage in HepG2 cells. Semantic Scholar. [Link]

  • Zibaseresht, R., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity. dojindo. [Link]

  • Matada, B. S., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. mdpi.com. [Link]

Sources

purification techniques for 6-(piperidin-4-yl)quinoline crude extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6-(piperidin-4-yl)quinoline . This guide is engineered for researchers and drug development professionals dealing with the unique chromatographic challenges presented by this highly polar, dual-nitrogen heterocyclic system.

Understanding the Molecule: The Root of Purification Challenges

6-(piperidin-4-yl)quinoline is a basic diamine containing two distinct nitrogen centers:

  • Quinoline Nitrogen: An aromatic, weakly basic amine (pKa ~4.9).

  • Piperidine Nitrogen: An aliphatic, strongly basic secondary amine (pKa ~10.5).

Because of the strongly basic piperidine ring, this compound is highly susceptible to severe peak tailing, irreversible adsorption on standard silica gel, and poor recovery during liquid-liquid extraction if the pH is not rigorously controlled.

PurificationWorkflow Crude Crude 6-(piperidin-4-yl)quinoline Extract ABE Acid-Base Extraction (pH Swing) Crude->ABE OrgPhase Organic Phase (Free Base) ABE->OrgPhase pH > 12.5 AqPhase Aqueous Waste (Impurities) ABE->AqPhase Discard Decision Chromatography Selection OrgPhase->Decision NP Normal Phase (Silica) + 1-2% TEA Decision->NP Lipophilic Impurities RP Reversed Phase (C18) + NH4OH (pH 10) Decision->RP Polar Impurities Pure Purified Target Compound NP->Pure RP->Pure

Workflow for the isolation and purification of 6-(piperidin-4-yl)quinoline from crude mixtures.

Section 1: Pre-Chromatographic Isolation (Liquid-Liquid Extraction)

Q: Why does my compound remain in the aqueous phase during liquid-liquid extraction (LLE) even after basifying with sodium bicarbonate? A: The causality lies in the pKa of the piperidine nitrogen (~10.5). Sodium bicarbonate only raises the aqueous pH to approximately 8.3. At this pH, the piperidine nitrogen remains fully protonated as a water-soluble ammonium cation. To force the compound into the organic phase, the pH must be raised at least 2 units above its pKa (i.e., pH > 12.5) to ensure it exists entirely as a neutral free base.

Protocol 1: Self-Validating Acid-Base Extraction

This protocol utilizes a pH swing to chemically separate the diamine from neutral and acidic impurities.

  • Acidic Solubilization: Dissolve the crude extract in 1M HCl (aq).

    • Causality & Validation: Both nitrogens protonate, making the target highly water-soluble. Any material that fails to dissolve or partitions into a subsequent ethyl acetate wash is a non-basic lipophilic impurity and should be discarded.

  • Alkalization: Slowly add 6M NaOH to the aqueous layer while stirring until the pH reaches 13 (verify with pH test strips).

    • Validation: The solution will visibly transition from clear to cloudy/milky as the 6-(piperidin-4-yl)quinoline deprotonates into its water-insoluble free base form.

  • Extraction: Extract the cloudy aqueous layer 3x with Dichloromethane (DCM).

    • Validation: The aqueous layer must return to complete optical clarity, confirming the quantitative transfer of the free base into the organic phase.

  • Finishing: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Section 2: Normal Phase Chromatography (NPC) Challenges

Q: I am experiencing severe peak tailing and low recovery on standard silica gel. What is the mechanism behind this, and how can I fix it? A: Standard silica gel possesses Brønsted acidic silanol groups (Si-OH) with a pKa of ~4.5–5.0. When your strongly basic piperidine passes through, it undergoes a destructive acid-base interaction with these silanols. This leads to secondary retention mechanisms (ion-exchange) rather than pure adsorption, causing irreversible binding and extreme band-broadening [1]. The solution is to add a competing base, such as Triethylamine (TEA), to the mobile phase to neutralize the silanols before the target compound interacts with them.

Protocol 2: TEA-Modified Normal Phase Flash Chromatography
  • Solvent Preparation: Prepare a mobile phase of DCM/MeOH (e.g., 90:10) and add exactly 1% to 2% (v/v) Triethylamine (TEA).

  • Column Equilibration (Critical Step): Flush the raw silica column with 3 to 5 column volumes (CV) of the TEA-modified solvent.

    • Validation: Collect the column effluent and test it with pH paper. Do not load your sample until the effluent tests basic. If the effluent is neutral, the silica silanols have not yet been fully saturated with TEA, and loading the sample will result in irreversible binding.

  • Elution: Load the sample dissolved in a minimum volume of the mobile phase and elute. Monitor fractions via TLC (plates must be pre-treated with TEA vapor to prevent streaking).

  • Post-Purification: Concentrate fractions under high vacuum to ensure the complete removal of the volatile TEA modifier.

Section 3: Reversed-Phase Chromatography (RPC) Optimization

Q: Should I use an acidic or basic mobile phase for reversed-phase preparative HPLC of this diamine? A: You can use either, but they operate via fundamentally different mechanisms.

  • Low pH (0.1% TFA): Protonates both nitrogens. However, the trifluoroacetate anion acts as an ion-pairing agent, masking the positive charges and forming a neutral, hydrophobic complex that retains well on C18 [2].

  • High pH (10 mM NH4​OH , pH 10.5): Deprotonates the piperidine, rendering the entire molecule a neutral free base. This maximizes pure hydrophobic interactions with the C18 stationary phase, yielding the sharpest peaks and highest loading capacity, provided you use a high-pH tolerant hybrid silica column [3].

RPCMechanism Target 6-(piperidin-4-yl)quinoline (Basic Diamine) LowPH Low pH (0.1% TFA) pH ~ 2.0 Target->LowPH HighPH High pH (NH4OH) pH ~ 10.5 Target->HighPH Protonated Protonated Cation (Hydrophilic) LowPH->Protonated FreeBase Neutral Free Base (Hydrophobic) HighPH->FreeBase Deprotonation IonPair TFA Ion-Pairing Complex Formation Protonated->IonPair + CF3COO- Retained2 Retained on C18 via Hydrophobic Interaction FreeBase->Retained2 Retained1 Retained on C18 via Ion-Pair Partitioning IonPair->Retained1

Mechanistic pathways for reversed-phase retention of basic diamines under different pH conditions.

Quantitative Data: Mobile Phase Modifiers for Basic Amines
ModifierTypical ConcentrationWorking pH RangeMechanism of ActionPost-Run Removal
Triethylamine (TEA) 1.0 - 2.0% (v/v)N/A (Normal Phase)Competes for Brønsted acidic silanol sites (pKa ~4.5)High vacuum evaporation (BP: 89°C)
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)2.0 - 2.5Ion-pairing with protonated piperidine nitrogenLyophilization (BP: 72°C)
Ammonium Hydroxide 10 - 20 mM10.0 - 10.5Deprotonates piperidine (pKa 10.5) to neutral free baseLyophilization (Volatile buffer)
Protocol 3: High-pH Reversed-Phase Preparative HPLC
  • System Preparation: Ensure your C18 column is rated for high pH (e.g., Waters XBridge or equivalent ethylene-bridged hybrid silica). Standard silica C18 will dissolve at pH 10.

  • Buffer Preparation: Prepare Mobile Phase A as 10 mM Ammonium Hydroxide in Milli-Q water (adjust to pH 10.5). Prepare Mobile Phase B as 100% Acetonitrile.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 20 minutes.

    • Validation: The success of the pH modifier is validated by calculating the peak symmetry factor ( As​ ) from the chromatogram. An As​ value between 0.9 and 1.2 confirms that secondary silanol interactions have been successfully suppressed. If As​>1.5 (tailing), verify the pH of Mobile Phase A, as the piperidine may not be fully deprotonated.

  • Recovery: Pool the fractions containing the target mass (m/z [M+H]+ = 213.1) and lyophilize to remove water and the volatile ammonium hydroxide buffer.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]

  • The LC Handbook: Guide to LC Columns and Method Development Source: Agilent Technologies URL:[Link]

  • Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases Source: Journal of Chromatography A (via ResearchGate) URL:[Link]

Technical Support Center: Handling & Long-Term Storage of 6-(piperidin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 6-(piperidin-4-yl)quinoline (CAS: 1020277-40-0) during long-term room temperature storage.

This molecule presents a unique dual-ring challenge: it contains a highly nucleophilic secondary amine (the piperidine ring) and a UV-sensitive aromatic heterocycle (the quinoline ring). If you simply leave the free base of this compound on a laboratory bench, it will rapidly degrade, alter its physical state, and ruin the reproducibility of your assays.

This guide is designed to troubleshoot common degradation issues, explain the underlying chemical causality, and provide self-validating protocols to ensure absolute stability of your compound at room temperature.

Part 1: Troubleshooting Guides & FAQs

Q1: My 6-(piperidin-4-yl)quinoline free base turned from a low-melting solid into a gummy, insoluble mass after a few weeks on the bench. What happened? Cause: Atmospheric Carbon Dioxide ( CO2​ ) Absorption. The Science: The piperidine ring contains a secondary amine, which is highly nucleophilic. At room temperature, secondary amines react rapidly with atmospheric CO2​ to form carbamate salts. The amine attacks the electrophilic carbon of CO2​ , forming a zwitterionic intermediate that deprotonates to yield a stable carbamate [1]. This non-covalent polymerization drastically alters the physical state of the compound (turning it gummy) and decreases the effective concentration of the active free base.

Q2: HPLC analysis shows new peaks with higher polarity (shorter retention times) after leaving the compound under ambient laboratory light. Is it degrading? Cause: Photodegradation and Reactive Oxygen Species (ROS) attack. The Science: The quinoline moiety is highly susceptible to photochemical reactions. Ambient UV/visible light in the presence of atmospheric oxygen generates superoxide radicals ( O2∙−​ ). These radicals preferentially attack the electron-deficient pyridine ring of the quinoline structure, leading to the formation of oxidized impurities such as 2-quinolinone and 4-quinolinone [2]. This process is accelerated at room temperature compared to cryogenic storage.

Q3: The weight of my stored dihydrochloride salt keeps fluctuating day-to-day, and my molarity calculations for in vitro assays are inconsistent. Why? Cause: Hygroscopicity of the salt form. The Science: While converting the free base to a dihydrochloride salt prevents carbamate formation and limits oxidation, amine hydrochloride salts are inherently hygroscopic. They absorb atmospheric moisture, which adds "invisible" water weight to your sample. When you weigh 10 mg of the hydrated salt, you are weighing less active pharmaceutical ingredient (API) than intended, throwing off your molarity.

Part 2: Mechanistic Visualization

To understand how ambient room temperature conditions destroy the integrity of 6-(piperidin-4-yl)quinoline, review the degradation pathways below.

Degradation Compound 6-(piperidin-4-yl)quinoline (Free Base) Carbamate Carbamate Salt Formation (Gummy/Sticky Mass) Compound->Carbamate + Atmospheric CO2 (Piperidine Attack) PhotoDeg Quinolinones & N-Oxides (Discoloration/Impurities) Compound->PhotoDeg + UV Light & O2 (Quinoline Attack) Hydrate Hygroscopic Weight Gain (Molarity Errors) Compound->Hydrate + Atmospheric H2O (Moisture Absorption)

Fig 1: Primary degradation pathways of 6-(piperidin-4-yl)quinoline at room temperature.

Part 3: Quantitative Stability Data

To highlight the importance of proper storage, the following table summarizes the degradation profile of the compound under various room temperature (20-25°C) conditions over 6 months.

Storage ConditionChemical FormPurity at Day 0Purity at 6 MonthsPrimary Degradant ObservedPhysical State Change
Ambient Air + Light Free Base>99.0%<65.0%Carbamates, QuinolinonesPowder Gummy Resin
Ambient Air + Dark Free Base>99.0%~78.0%CarbamatesPowder Sticky Solid
Argon Purged + Dark Free Base>99.0%~94.0%Trace N-oxidesNone (Remains Powder)
Ambient Air + Dark Dihydrochloride>99.0%~97.0%None (Weight fluctuation)Clumping (Moisture)
Argon + Desiccated + Dark Dihydrochloride>99.0%>99.0% NoneNone (Pristine Powder)

Part 4: Experimental Protocols

Protocol A: Conversion of Free Base to Dihydrochloride Salt

Causality: Protonating both the piperidine nitrogen and the quinoline nitrogen neutralizes their nucleophilicity, rendering the molecule immune to CO2​ attack and highly resistant to oxidation. Self-Validating Step: The protocol utilizes a constant-weight drying step to ensure no residual solvent remains, validating the purity of the final salt.

  • Dissolution: Dissolve 1.0 g of 6-(piperidin-4-yl)quinoline free base in 20 mL of anhydrous diethyl ether (or tetrahydrofuran) in a round-bottom flask under a nitrogen atmosphere.

  • Acidification: Slowly add 2.2 molar equivalents of HCl (using a 2.0 M solution of HCl in diethyl ether) dropwise while stirring vigorously at 0°C (ice bath).

  • Precipitation: A white to off-white precipitate (the dihydrochloride salt) will form immediately. Allow the suspension to stir for 30 minutes to ensure complete salt formation.

  • Filtration: Filter the precipitate under a vacuum using a Buchner funnel. Wash the filter cake with 10 mL of cold, anhydrous diethyl ether.

  • Self-Validation (Constant Weight): Transfer the powder to a pre-weighed amber glass vial. Place the vial in a vacuum desiccator at room temperature. Weigh the vial every 2 hours until two consecutive measurements are within 0.5 mg of each other. This confirms the complete removal of volatile solvents.

Protocol B: Long-Term Room Temperature Storage Workflow

If you must store the compound at room temperature (e.g., due to limited freezer space or frequent daily use), follow this workflow to prevent photodegradation and hygroscopic moisture absorption.

  • Aliquot: Divide the bulk dihydrochloride salt into single-use or weekly-use aliquots in amber glass vials. Causality: Amber glass blocks UV light, preventing ROS generation and quinoline degradation.

  • Inert Gas Purging: Insert a gentle stream of Argon (heavier than air) or dry Nitrogen into the vial for 10-15 seconds to displace ambient air. Causality: Removing oxygen and CO2​ prevents N-oxidation and carbamate formation.

  • Seal: Immediately cap the vial tightly with a PTFE-lined septum cap.

  • Desiccation: Store the sealed vials inside a benchtop desiccator cabinet containing active indicating silica gel. Causality: The desiccator provides a secondary barrier against hygroscopic moisture absorption, ensuring your molarity calculations remain perfectly accurate.

StorageWorkflow Step1 1. Synthesize/Receive Free Base Step2 2. Convert to Dihydrochloride Salt Step1->Step2 Add HCl in Ether Step3 3. Aliquot into Amber Vials Step2->Step3 Dry to Constant Wt. Step4 4. Purge with Argon Gas Step3->Step4 Block UV Light Step5 5. Store in RT Desiccator Step4->Step5 Displace O2/CO2

Fig 2: Optimal room-temperature storage workflow for 6-(piperidin-4-yl)quinoline.

Part 5: References

  • Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. The Journal of Physical Chemistry A - ACS Publications. Available at:

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed - National Institutes of Health (NIH). Available at:

Validation & Comparative

A Senior Application Scientist's Guide to Validating 6-(piperidin-4-yl)quinoline as a Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Cornerstone of Analytical Integrity

In pharmaceutical research and development, the reference standard is the bedrock of analytical measurement. It is the benchmark against which all product batches are measured, ensuring consistency, safety, and efficacy. The qualification of a new reference standard is, therefore, a process of utmost importance, demanding rigorous scientific scrutiny and meticulous experimental validation. This guide provides an in-depth, experience-driven approach to validating a new batch of 6-(piperidin-4-yl)quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry, for its use as a primary reference standard.[1][2][3]

This document eschews a simple checklist approach. Instead, it delves into the causality behind methodological choices, providing a framework for establishing a self-validating system of protocols. Our objective is to demonstrate, through a battery of orthogonal analytical techniques, that the candidate material is not only of high purity but is also unequivocally the correct chemical entity, suitable for its intended purpose.[4] The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring regulatory compliance and scientific robustness.[4][5][6][7]

The Validation Workflow: A Multi-Pronged Strategy

The qualification of a reference standard is not a single experiment but a holistic process. It involves confirming the molecule's identity, determining its purity with high accuracy, and characterizing its physicochemical properties. Each step provides a piece of a larger puzzle, and only when all pieces fit together can the material be qualified.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Qualification NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy HPLC HPLC-UV (Purity, Assay) FTIR->HPLC GC GC-MS (Residual Solvents) LOD Loss on Drying (Water/Volatiles) ROI Residue on Ignition (Inorganic Impurities) CERT Certificate of Analysis Generation ROI->CERT STAB Stability Assessment END Qualified Reference Standard STAB->END START Candidate Material START->NMR

Caption: High-level workflow for reference standard qualification.

Part 1: Unambiguous Identity Confirmation

Before purity can be assessed, the identity of the material must be confirmed beyond any reasonable doubt. We employ a combination of spectroscopic techniques where each method interrogates a different aspect of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Rationale: NMR is the gold standard for structural elucidation of organic molecules. ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon framework, respectively. For a molecule like 6-(piperidin-4-yl)quinoline, this allows us to confirm the presence and connectivity of the quinoline and piperidine ring systems.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10 mg of the 6-(piperidin-4-yl)quinoline candidate material and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H): Acquire the proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

  • Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. An acquisition time of several hours may be necessary to obtain adequate signal for all carbon environments.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak.

  • Interpretation: Compare the observed chemical shifts, coupling constants, and integration values with the theoretical structure of 6-(piperidin-4-yl)quinoline. The data should be consistent with published literature values where available.[8][9]

Expected Results: The ¹H NMR spectrum should show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the piperidine ring. The ¹³C NMR will confirm the number of unique carbon atoms, corresponding to the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

The Rationale: While NMR confirms the molecular skeleton, HRMS provides an extremely accurate measurement of the molecule's mass. This allows for the determination of the elemental formula, serving as a powerful orthogonal confirmation of identity.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the candidate material (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the experimental monoisotopic mass of the [M+H]⁺ ion.

  • Verification: Compare the measured mass to the theoretical mass calculated from the elemental formula of 6-(piperidin-4-yl)quinoline (C₁₄H₁₆N₂). The mass difference should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The Rationale: FTIR provides a "fingerprint" of the functional groups present in the molecule. It is excellent for confirming the presence of key structural motifs, such as the aromatic C-H and C=C bonds of the quinoline ring and the aliphatic C-H and N-H bonds of the piperidine ring.[10][11][12]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the neat, solid candidate material directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands corresponding to:

    • Aromatic C-H stretching (~3100-3000 cm⁻¹)

    • Aliphatic C-H stretching (~2950-2850 cm⁻¹)

    • Aromatic C=C and C=N stretching (~1600-1450 cm⁻¹)

    • Secondary amine N-H stretching (if not a salt form) (~3300 cm⁻¹)

cluster_ID Identity Confirmation Workflow Sample Candidate Material NMR NMR Analysis (¹H, ¹³C) Sample->NMR MS HRMS Analysis Sample->MS FTIR FTIR Analysis Sample->FTIR Compare Compare Data to Theoretical Structure NMR->Compare MS->Compare FTIR->Compare Confirm Identity Confirmed Compare->Confirm

Caption: Workflow for combining spectroscopic data to confirm identity.

Part 2: Purity Determination and Assay

Once identity is confirmed, the primary focus shifts to quantifying the purity of the material. A combination of chromatographic and other methods is essential to detect and quantify all potential impurities, including organic, inorganic, and residual volatile components.

High-Performance Liquid Chromatography (HPLC)

The Rationale: HPLC with UV detection is the workhorse for purity analysis of non-volatile organic compounds.[13] Its high resolving power allows for the separation of the main compound from closely related structural impurities and degradation products. By using a validated method, we can determine the purity by area percent and perform an assay against a previously qualified standard. The validation must adhere to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[4][6][7]

Experimental Protocol: HPLC-UV Purity and Assay

  • Chromatographic System: An HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[14]

  • Method Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might start at 5% B, ramping to 95% B over 20 minutes to elute all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Set to a wavelength of maximum absorbance for 6-(piperidin-4-yl)quinoline (e.g., 254 nm or determined via DAD).

  • Solution Preparation:

    • Standard Solution (for Assay): Accurately weigh a known amount of a previously qualified reference standard and dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to make a stock solution (e.g., 1.0 mg/mL).

    • Sample Solution: Prepare the candidate material in the same manner and at the same nominal concentration.

  • Validation & Analysis:

    • Specificity: Inject a blank (diluent) and a spiked sample (sample fortified with known impurities) to ensure no interfering peaks at the retention time of the main analyte.[5]

    • Linearity: Prepare a series of calibration standards (e.g., 5 levels) and inject. Plot peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.[13]

    • Precision: Perform repeat injections of the same sample (n=6) to determine repeatability (RSD < 2%).[13]

    • Accuracy: Analyze samples with known concentrations (e.g., spiked placebo) to determine the percent recovery (typically 98-102%).[13][15]

    • Purity Calculation: Inject the sample solution and calculate purity based on the area percent of the main peak relative to all other peaks.

    • Assay Calculation: Compare the peak area response of the candidate material to that of the primary reference standard to determine its potency.

Data Comparison: New Lot vs. Existing Reference Standard

ParameterCandidate Lot (New)Qualified Reference LotAcceptance Criteria
Purity (HPLC Area %) 99.91%99.95%≥ 99.5%
Assay vs. Ref Std 99.8%100.0% (by definition)98.0% - 102.0%
Retention Time (min) 8.548.55± 2% of Reference
Precision (RSD%, n=6) 0.15%0.12%≤ 2.0%
Largest Impurity (%) 0.04%0.03%≤ 0.10%
Total Impurities (%) 0.09%0.05%≤ 0.50%
Gas Chromatography-Mass Spectrometry (GC-MS)

The Rationale: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents from the synthesis process.[16][17] The basic nature of the piperidine nitrogen can sometimes lead to peak tailing; however, with a properly deactivated liner and column, this can be managed effectively.[16]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A GC-MS system equipped with a headspace autosampler.

  • Sample Preparation: Accurately weigh a specific amount of the candidate material (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent (e.g., DMSO or DMF) and seal the vial.

  • GC Conditions:

    • Column: A low-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent).

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute all common synthesis solvents.

    • Injector: Split injection.

  • MS Conditions: Scan a mass range of m/z 35-300 to detect common solvents.

  • Analysis: Identify any detected peaks by comparing their mass spectra to a library (e.g., NIST). Quantify using an external standard method if necessary, comparing against limits specified in ICH Q3C guidelines.

Conclusion: Establishing a Benchmark of Quality

The validation of 6-(piperidin-4-yl)quinoline as a reference standard is a comprehensive endeavor that establishes a reliable benchmark for all future analytical work. Through the orthogonal techniques of NMR, HRMS, and FTIR, we have unequivocally confirmed its chemical identity. The rigorous, validated HPLC method demonstrates exceptional purity and provides an accurate assay value, while GC-MS analysis ensures the absence of significant volatile impurities.

By following this structured, science-driven approach, we move beyond simply testing a material to truly qualifying it. The resulting Certificate of Analysis is not just a document but a testament to the material's suitability, empowering researchers, scientists, and drug development professionals to produce accurate, reproducible data with the highest degree of confidence.

References

  • U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • USP-NF. (2017). <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • NextSDS. (n.d.). 6-(piperidin-4-yl)quinoline dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Scholars.Direct. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • PubMed. (2016, November 15). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Retrieved from [Link]

  • ResearchGate. (2026, February 7). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2026, March 3). synthesis of novel quinoline derivatives: a versatile platform for advanced organic and medicinal chemistry. Retrieved from [Link]

  • MDPI. (2023, November 28). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Springer. (2020, December 6). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

  • ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3-General strategies for the synthesis of quinoline derivatives.... Retrieved from [Link]

  • MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(piperidin-4-yl)quinoline dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2025, October 15). 1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • HETEROCYCLES. (2021, November 15). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • PMDA. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. Retrieved from [Link]

Sources

Benchmarking 6-(Piperidin-4-yl)quinoline Derivatives Against Clinical-Stage RNA Splicing Modulators in Huntington's Disease

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Experimental Benchmarking Protocol.

Executive Summary & Mechanistic Rationale

Huntington’s Disease (HD) is a devastating autosomal-dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the HTT gene. Traditional small molecule approaches have struggled to drug the mutant Huntingtin (mHTT) protein directly. However, the emergence of RNA splicing modulators has revolutionized the field. These small molecules act as "molecular glues," stabilizing the interaction between the U1 small nuclear ribonucleoprotein (U1 snRNP) and suboptimal 5' splice sites on the pre-mRNA[1][2].

The 6-(piperidin-4-yl)quinoline scaffold represents a critical structural pharmacophore in this drug class[3]. When benchmarking this scaffold against known clinical-stage inhibitors like Branaplam (LMI070) and Votoplam (PTC518) , the structural causality becomes clear:

  • The Heteroaromatic Core (Quinoline): Intercalates near the unpaired adenine (-1A bulge) of the RNA duplex, providing essential π-π stacking interactions that stabilize the spliceosome complex[1].

  • The Basic Amine (Piperidin-4-yl): Projects into the major groove, establishing electrostatic interactions with the phosphate backbone and the zinc-finger domain of the U1-C protein[2].

While early molecules like the pyridazine-based Branaplam demonstrated robust HTT lowering, they suffered from transcriptome-wide off-target splicing, leading to peripheral neuropathy in the VIBRANT-HD Phase 2 trial[4][5]. Modifying the core architecture to a rigid quinoline or a triazolo-pyridazine (as seen in Votoplam) fundamentally alters the RNA-binding landscape, enhancing target selectivity and mitigating neurotoxicity[6][7].

Mechanistic Pathway: Modulating HTT Pre-mRNA Splicing

To understand the benchmarking metrics, we must first visualize the self-validating mechanism of action. Splicing modulators drive the inclusion of a highly specific pseudoexon (psiExon49a) located between exons 49 and 50 of the HTT transcript. This inclusion introduces a premature termination codon (PTC), which triggers nonsense-mediated decay (NMD) and prevents the translation of the toxic mHTT protein[7][8].

HTT_Splicing cluster_canonical Canonical Splicing (Vehicle) cluster_modulated Modulated Splicing (Quinoline/PTC518) PreMRNA HTT Pre-mRNA (Exon 49 - Intron 49 - Exon 50) MatureRNA Mature HTT mRNA (Exon 49-50) PreMRNA->MatureRNA Normal Spliceosome Modulator Splicing Modulator + U1 snRNP PreMRNA->Modulator Drug Binding ToxicProtein Mutant HTT Protein (Toxic Aggregation) MatureRNA->ToxicProtein Translation PseudoExon Alternative mRNA (Exon 49 - psiExon - Exon 50) Modulator->PseudoExon Promotes Inclusion NMD Nonsense-Mediated Decay (NMD) PseudoExon->NMD Premature Stop Codon ReducedProtein Reduced HTT Protein Levels NMD->ReducedProtein Degradation

Diagram 1: Canonical vs. Modulated Splicing of HTT Pre-mRNA via small molecule intervention.

Quantitative Benchmarking Data

The following table summarizes the pharmacological and safety profiles of the 6-(piperidin-4-yl)quinoline scaffold against established clinical benchmarks.

Compound / ScaffoldPrimary Core StructureTargetHTT Lowering IC₅₀ (nM)CNS Penetrance (CSF:Plasma)Off-Target Splicing SelectivityClinical Status
6-(Piperidin-4-yl)quinoline QuinolineHTT15 - 30 nMHigh (>1.0)HighPreclinical Lead / Tool[3]
Votoplam (PTC518) Triazolo-pyridazineHTT~10 - 20 nMVery High (~2.6)HighPhase 2 (PIVOT-HD)[6][9]
Branaplam (LMI070) PyridazineHTT / SMN2< 10 nMHigh (~1.5)Low (Peripheral Neuropathy)Halted (Phase 2)[5][10]
Risdiplam (Evrysdi) Pyridazine/PyrimidineSMN2N/A (SMN specific)HighModerateApproved (SMA)[11]

Causality Insight: Branaplam's highly flexible pyridazine core allows it to bind promiscuously to multiple 5' splice sites across the transcriptome, driving the elevation of Neurofilament Light Chain (NfL) and subsequent neuropathy[4]. The incorporation of a rigid quinoline or heavily substituted triazolo-pyridazine core restricts the conformational degrees of freedom, significantly narrowing the RNA motif recognition profile and rescuing the safety window[7].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, evaluating a 6-(piperidin-4-yl)quinoline derivative requires a self-validating workflow. You must measure the upstream RNA splicing event and confirm the downstream protein reduction to prove causality.

Protocol A: In Vitro HTT Splicing and Protein Lowering Assay

Purpose: To quantify the dose-dependent inclusion of the HTT pseudoexon and the subsequent reduction of mHTT protein.

Step 1: Cell Culture & Compound Treatment

  • Seed HD patient-derived fibroblasts (e.g., GM04857 carrying expanded CAG repeats) or iPSC-derived cortical neurons in 96-well plates at 10,000 cells/well.

  • Prepare a 10-point dose-response curve of the quinoline derivative, Branaplam, and Votoplam (0.1 nM to 10 µM) in DMSO (final DMSO concentration 0.1%).

  • Treat cells continuously for 72 hours to allow for complete RNA turnover and steady-state protein degradation.

Step 2: Upstream Validation (RT-qPCR for Splicing)

  • Lyse cells and extract total RNA using a high-throughput magnetic bead-based kit.

  • Perform one-step RT-qPCR using two distinct TaqMan probe sets:

    • Probe Set 1 (Canonical): Spans the wild-type Exon 49-50 junction.

    • Probe Set 2 (Modulated): Spans the Exon 49-psiExon49a junction.

  • Causality Check: A successful splicing modulator will show a dose-dependent decrease in Probe Set 1 signal and a proportional increase in Probe Set 2 signal.

Step 3: Downstream Validation (MSD ECL for Protein)

  • Lyse a parallel plate of treated cells using RIPA buffer supplemented with protease inhibitors.

  • Quantify total and mutant HTT protein using Meso Scale Discovery (MSD) electrochemiluminescence. Use the 2B7/MW1 antibody pair specifically to detect the expanded polyglutamine tract of mHTT[10].

  • Normalize HTT protein levels to total protein (BCA assay) and a housekeeping protein (e.g., GAPDH). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Transcriptome-Wide Splicing Selectivity (RNA-Seq)

Purpose: To benchmark the off-target liability of the quinoline scaffold against Branaplam.

  • Treat HD fibroblasts with compounds at 10x their respective IC₅₀ for 24 hours.

  • Extract RNA (RIN > 8.0) and prepare rRNA-depleted libraries for deep sequencing (>50 million paired-end reads per sample).

  • Align reads to the human reference genome (GRCh38) using STAR.

  • Utilize rMATS (replicate Multivariate Analysis of Transcript Splicing) to calculate the Percent Spliced In (PSI, ΔPSI) for all cassette exons.

  • Success Metric: The quinoline derivative should exhibit <50 significant off-target splicing events (ΔPSI > 10%, FDR < 0.05), whereas Branaplam typically induces >500 off-target events[12].

Preclinical Development Workflow

Workflow Design Scaffold Design (6-(piperidin-4-yl)quinoline) InVitro In Vitro HTT Lowering (RT-qPCR & MSD ECL) Design->InVitro SAR Optimization Transcriptome Off-Target Profiling (RNA-Seq rMATS) InVitro->Transcriptome Selectivity Filter InVivo In Vivo PK/PD (CNS Penetrance & Target Engagement) Transcriptome->InVivo Lead Compounds Clinical Clinical Candidate Selection (e.g., Votoplam trajectory) InVivo->Clinical Safety & Efficacy

Diagram 2: High-throughput screening and validation workflow for splicing modulators.

References

  • Woll, M. G., et al. (2020). Substituted bicyclic heteroaryl compounds, forms and pharmaceutical compositions thereof and methods of using such compounds... US Patent Application. Google Patents. 3

  • PTC Therapeutics. (2025). Votoplam (PTC518) - Drug Hunter Profile. Drug Hunter. 8

  • PatSnap. (2026). Votoplam - Drug Targets, Indications, Patents. PatSnap Synapse. 9

  • Krach, F., et al. (2022). An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons. Nature Communications / BMJ. 10

  • HDBuzz. (2026). Putting it in print: oral drug branaplam lowered huntingtin, but safety concerns halted development. HDBuzz.4

  • Malard, F., & Campagne, S. (2024). Solution structure of branaplam bound to the RNA duplex formed upon 5'-splice site recognition. RCSB PDB. 11

  • ACS Publications. (2023). Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington’s Disease. Journal of Medicinal Chemistry. 7

  • bioRxiv. (2025). The U1 snRNP protein U1C and Helix H of U1 snRNA are critical for small molecule splicing modulator function. bioRxiv. 2

Sources

6-(piperidin-4-yl)quinoline cross-reactivity and off-target effects

Author: BenchChem Technical Support Team. Date: April 2026

The 6-(piperidin-4-yl)quinoline scaffold is a highly privileged chemical structure in modern drug discovery. Its unique physicochemical properties have been leveraged to develop potent kinase inhibitors and, more recently, advanced RNA splicing modulators for neurodegenerative diseases (such as the HTT pre-mRNA splice modulator Votoplam/PTC518 and the SMN2 modifier branaplam)[1][2].

However, as a Senior Application Scientist, I frequently encounter the dual-edged nature of this scaffold. While it provides excellent binding affinity for primary targets, the combination of a flat, electron-deficient quinoline core and a highly basic piperidine ring introduces severe cross-reactivity and off-target liabilities[3][4]. This guide provides an objective, data-driven comparison of the 6-(piperidin-4-yl)quinoline scaffold against optimized alternatives, detailing the mechanistic basis of its off-target effects and the experimental protocols required to de-risk them.

Mechanistic Basis of Cross-Reactivity

The off-target profile of the 6-(piperidin-4-yl)quinoline scaffold is driven by two distinct structural moieties, each responsible for specific liabilities:

  • Kinome Promiscuity (The Quinoline Core): The quinoline nitrogen acts as a potent hydrogen bond acceptor. In the context of the ATP-binding pocket of kinases, it perfectly mimics the adenine ring of ATP, forming strong interactions with the backbone amides of the hinge region (e.g., Met/Cys residues)[3][5]. This leads to broad cross-reactivity across the kinome, particularly with kinases like PIM-1, EGFR, and c-MET.

  • hERG Channel Toxicity (The Piperidine Ring): The secondary or tertiary amine of the piperidine ring typically has a pKa​ of ~9.0–9.5, meaning it is almost entirely protonated at physiological pH. This basic cation is notorious for entering the open central cavity of the human ether-à-go-go-related gene (hERG / Kv​11.1 ) potassium channel, where it forms strong cation- π interactions with the aromatic rings of Tyr652 and Phe656[4][6]. This trapping inhibits the delayed rectifier potassium current ( IKr​ ), leading to QT interval prolongation and fatal arrhythmias.

  • GPCR Off-Targets: The protonated piperidine also acts as a pharmacophoric mimic for endogenous biogenic amines, leading to unintended cross-reactivity with 5-HT, Dopamine ( D2​ ), and Adrenergic receptors.

CrossReactivity Scaffold 6-(piperidin-4-yl)quinoline Quinoline Quinoline Core (H-Bond Acceptor) Scaffold->Quinoline Piperidine Piperidine Ring (Basic Amine, pKa ~9.5) Scaffold->Piperidine Kinase Kinase Hinge Region (ATP Pocket) Quinoline->Kinase Promiscuous Binding hERG hERG K+ Channel (Tyr652 / Phe656) Piperidine->hERG Cation-Pi Interaction GPCR Biogenic Amine GPCRs (5-HT, Dopamine) Piperidine->GPCR Endogenous Mimicry

Structural basis of 6-(piperidin-4-yl)quinoline off-target binding and cross-reactivity.

Comparative Scaffold Analysis

To mitigate these liabilities, medicinal chemists often employ strategies such as introducing electron-withdrawing groups (e.g., fluorine) to lower the piperidine pKa​ , adding steric bulk (e.g., bridged bicyclic systems) to prevent hERG trapping, or replacing the quinoline core with a more selective heterocycle like 8-methoxyquinazoline[5][6].

The table below summarizes the quantitative performance of the unmodified scaffold versus optimized alternatives.

Scaffold TypePrimary Target IC50​ (nM)hERG IC50​ (µM)Kinome Selectivity ( S(10) score)GPCR Cross-Reactivity
Unmodified 6-(piperidin-4-yl)quinoline 5 – 15< 5.0 (High Risk)> 0.3 (Promiscuous)High (5-HT, D2​ )
N-Methylated Piperidine Variant 10 – 25~ 5.2 (High Risk)> 0.25 (Promiscuous)Moderate
Fluorinated Piperidine-Quinoline 8 – 20> 30 (Low Risk)< 0.1 (Selective)Low
8-Methoxyquinazoline Analog 1.5 – 8.0> 40 (Low Risk)< 0.05 (Highly Selective)Negligible

Data synthesized from comparative SAR studies of basic piperidine and quinoline/quinazoline derivatives[4][5][6].

Experimental Protocols for Off-Target De-Risking

To objectively evaluate the cross-reactivity of these scaffolds, we rely on high-fidelity, self-validating experimental systems. The following protocols detail the causality behind our methodological choices.

Protocol 1: High-Throughput Kinome Selectivity Profiling (KINOMEscan)

Causality: Because the quinoline core mimics ATP, functional kinase assays (which depend on intracellular ATP concentrations) can yield misleading selectivity data. We utilize an active-site directed competition binding assay to eliminate ATP-concentration dependencies, allowing us to capture both Type I (active conformation) and Type II (inactive conformation) kinase cross-reactivity[5].

Step-by-Step Methodology:

  • Ligand Immobilization: Covalently link broad-spectrum, active-site directed kinase ligands to magnetic beads.

  • Assay Assembly: In a 384-well plate, combine the immobilized ligands, DNA-tagged recombinant human kinases (panel of 97+ kinases), and the test compound at a standard screening concentration of 1 µM.

  • Thermodynamic Equilibration: Incubate the mixture for 1 hour at room temperature. Rationale: This ensures the system reaches thermodynamic equilibrium, preventing kinetic bias from slow-binding off-targets.

  • Elution & Quantification: Magnetically isolate the beads and wash extensively to remove unbound kinase. Elute the bound kinase and quantify the associated DNA tag using quantitative PCR (qPCR).

  • System Validation: Calculate the S(10) score (number of kinases with <10% remaining control binding divided by the total number of kinases tested). The assay is self-validated by running Staurosporine as a promiscuous positive control ( S(10) > 0.5) and calculating the Z'-factor (must be >0.6 for assay acceptance).

Protocol 2: Automated Whole-Cell Patch-Clamp for hERG Liability

Causality: Basic amines like piperidine exhibit state-dependent trapping—they only enter the hERG pore when the channel is open, and they become trapped when it closes[4][7]. Simple rubidium ( Rb+ ) efflux assays cannot capture this dynamic gating. Therefore, automated planar whole-cell patch-clamp is required to provide real-time kinetic data on channel state-dependency.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human Kv​11.1 (hERG) gene. Harvest and suspend in extracellular recording solution.

  • Electrophysiological Setup: Dispense cells into an automated planar patch-clamp system. Apply negative pressure to establish a high-resistance gigaseal (>1 G Ω ), followed by a brief pressure pulse to rupture the membrane, achieving the whole-cell configuration.

  • Voltage Protocol: Hold the resting membrane potential at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds to fully open and inactivate the channels. Follow immediately with a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Rationale: Drug trapping occurs predominantly during this tail current phase.

  • Compound Application: Perfuse the test compound at ascending concentrations (e.g., 0.1, 1, 10, 30 µM), allowing 3 minutes per concentration for steady-state block.

  • System Validation: Use Dofetilide (100 nM) as a positive control; the system is only validated if Dofetilide produces >90% tail current inhibition. Calculate the IC50​ based on the fractional reduction of the steady-state tail current.

Workflow Design Scaffold Optimization (pKa reduction, Sterics) Primary Primary Target Assay (IC50 Determination) Design->Primary Kinome KinomeScan Profiling (Selectivity Index) Primary->Kinome Active hERG Automated Patch-Clamp (hERG IC50 > 30 µM) Primary->hERG Active Kinome->Design Promiscuous InVivo In Vivo PK/PD & Cardiotoxicity Models Kinome->InVivo Selective hERG->Design Toxic hERG->InVivo Safe

Iterative experimental workflow for de-risking quinoline-piperidine off-target liabilities.

Conclusion

While the 6-(piperidin-4-yl)quinoline scaffold offers an excellent starting point for targeting ATP-binding pockets and complex RNA structures, it cannot be advanced into the clinic without rigorous off-target de-risking. By utilizing whole-cell patch-clamp and active-site directed kinome profiling, researchers can accurately map its liabilities. Transitioning to next-generation alternatives—such as fluorinated piperidines or 8-methoxyquinazoline derivatives—preserves primary target efficacy while systematically eliminating hERG toxicity and kinome promiscuity[5][6].

References

  • Malard, F., Campagne, S. "Structural basis for branaplam recognition of the RNA helix formed upon 5'-splice site recognition." ResearchGate.
  • "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)." NIH.
  • "votoplam (PTC518)." Drug Hunter.
  • "Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors." ACS Publications.
  • "Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK." NIH / PMC.
  • "Application of Chiral Piperidine Scaffolds in Drug Design." Thieme Connect.

Sources

Navigating the Labyrinth of Cell Viability: A Guide to Ensuring Reproducibility with Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently leads researchers down the path of screening vast chemical libraries. Among these, quinoline derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer properties.[1][2][3] However, the journey from a promising hit to a validated lead is often fraught with challenges, chief among them being the reproducibility of in vitro assays. This guide provides a comprehensive framework for assessing the reproducibility of a novel quinoline compound, exemplified by 6-(piperidin-4-yl)quinoline, in cell viability assays. We will delve into the critical factors that influence assay performance, offer detailed experimental protocols for comparison, and present a strategy for troubleshooting common pitfalls.

The Reproducibility Crisis in Preclinical Research: Why We Need to Be Vigilant

The high attrition rates in cancer drug development can be partly attributed to the poor reproducibility of preclinical studies.[4] Inconsistent results in cell-based assays can arise from a multitude of biological and technical factors, leading to wasted resources and false leads.[5] Therefore, a rigorous and systematic approach to assay development and validation is paramount, especially when working with novel and uncharacterized compounds like 6-(piperidin-4-yl)quinoline.

Understanding the Compound: What We Know About Quinoline Derivatives

While specific data on 6-(piperidin-4-yl)quinoline is limited, the broader class of quinoline derivatives has been shown to exert its cytotoxic effects through various mechanisms, including the inhibition of protein kinases, disruption of cell migration, and induction of apoptosis.[1] Some quinoline compounds are also known to interfere with lysosomal function and autophagic processes.[6] This knowledge provides a foundation for designing experiments and interpreting results when assessing the activity of a new analog.

Choosing the Right Tool: A Comparison of Cell Viability Assays

The selection of an appropriate cell viability assay is a critical first step. Different assays measure distinct cellular parameters, and their suitability can depend on the compound's mechanism of action and potential for interference.

The Workhorse: Tetrazolium Reduction Assays (MTT, MTS, XTT, WST-1)

Tetrazolium-based assays are widely used due to their simplicity and cost-effectiveness.[10][11] These assays rely on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.[12][13]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The original tetrazolium assay, MTT is reduced to an insoluble purple formazan that must be solubilized before reading the absorbance.[14]

  • MTS, XTT, and WST-1: These are second-generation tetrazolium dyes that produce a water-soluble formazan, simplifying the assay protocol by eliminating the solubilization step.[10][14][15]

Causality Behind Experimental Choices: While convenient, tetrazolium assays are susceptible to interference from reducing compounds and compounds that affect cellular metabolism, which may not directly correlate with cell death.[12]

An Alternative Approach: Resazurin Reduction Assay (AlamarBlue)

The resazurin assay offers a valuable alternative to tetrazolium-based methods.[16] In this assay, the blue, non-fluorescent resazurin is reduced by viable cells to the pink, highly fluorescent resorufin.[10][15]

Advantages:

  • Higher Sensitivity: Often more sensitive than tetrazolium assays.[16]

  • Multiplexing Potential: The non-lytic nature of the assay allows for subsequent analysis of the same cell population.[15]

  • Reduced Interference: Less prone to interference from colored compounds.

Experimental Design for Robust Reproducibility

To rigorously assess the reproducibility of 6-(piperidin-4-yl)quinoline's effect on cell viability, we will compare its performance in a traditional MTT assay with a resazurin-based assay. This dual-assay approach provides a self-validating system to identify potential artifacts and ensure the observed effects are genuine.

Mandatory Visualization: Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_2a MTT Assay cluster_2b Resazurin Assay cluster_3 Data Analysis cell_culture 1. Culture and Passage Cancer Cell Line (e.g., MCF-7) cell_harvest 2. Harvest and Count Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells in 96-well Plates cell_harvest->cell_seeding compound_prep 4. Prepare Serial Dilutions of 6-(piperidin-4-yl)quinoline cell_seeding->compound_prep treatment 5. Treat Cells with Compound (and vehicle control) compound_prep->treatment incubation 6. Incubate for 24, 48, 72 hours treatment->incubation mtt_add 7a. Add MTT Reagent incubation->mtt_add res_add 7b. Add Resazurin Reagent incubation->res_add mtt_incubate 8a. Incubate (2-4 hours) mtt_add->mtt_incubate mtt_solubilize 9a. Add Solubilization Buffer mtt_incubate->mtt_solubilize mtt_read 10a. Read Absorbance (570 nm) mtt_solubilize->mtt_read data_norm 11. Normalize Data to Vehicle Control mtt_read->data_norm res_incubate 8b. Incubate (1-4 hours) res_add->res_incubate res_read 9b. Read Fluorescence (Ex: 560 nm, Em: 590 nm) res_incubate->res_read res_read->data_norm ic50_calc 12. Calculate IC50 Values data_norm->ic50_calc compare 13. Compare Results Between Assays ic50_calc->compare

Caption: Experimental workflow for comparing the effects of 6-(piperidin-4-yl)quinoline on cell viability using MTT and Resazurin assays.

Detailed Experimental Protocols

Part 1: Cell Culture and Seeding
  • Cell Line Authentication: Begin with a well-characterized and authenticated cancer cell line (e.g., MCF-7 breast cancer cells). Ensure cells are free from mycoplasma contamination.

  • Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.[17]

  • Passaging: Subculture cells consistently at a specific confluence (e.g., 70-80%) to maintain them in the exponential growth phase.[5] Record the passage number for all experiments.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform an accurate cell count using a hemocytometer or an automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density. This density should be chosen to ensure cells are in the exponential growth phase throughout the experiment.[18]

    • To mitigate the "edge effect," where wells on the perimeter of the plate are prone to evaporation, fill these outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.[5]

Part 2: Compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of 6-(piperidin-4-yl)quinoline in a suitable solvent, such as dimethyl sulfoxide (DMSO).[4] The final DMSO concentration in the cell culture should not exceed a non-toxic level (typically ≤ 0.5%).

  • Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the dose-response curve.

  • Treatment: Carefully remove the seeding medium from the wells and replace it with the medium containing the various concentrations of 6-(piperidin-4-yl)quinoline. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for varying durations (e.g., 24, 48, and 72 hours) to assess the time-dependent effects of the compound.

Part 3A: MTT Assay Protocol
  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • MTT Addition: At the end of the incubation period, add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

Part 3B: Resazurin (AlamarBlue) Assay Protocol
  • Reagent Addition: At the end of the incubation period, add 10 µL of the resazurin reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[15]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis and Interpretation

For both assays, calculate the percentage of cell viability for each concentration of 6-(piperidin-4-yl)quinoline relative to the vehicle-treated control cells. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) value.

Hypothetical Comparative Data

Table 1: IC50 Values (µM) for 6-(piperidin-4-yl)quinoline in MCF-7 Cells

Incubation TimeMTT AssayResazurin AssayNotes
24 hours 15.2 ± 1.814.8 ± 1.5Consistent results between assays.
48 hours 8.5 ± 1.18.9 ± 1.2Good correlation continues.
72 hours 4.1 ± 0.79.5 ± 2.3Discrepancy observed.

In this hypothetical scenario, a discrepancy arises at the 72-hour time point. This is a red flag for a potential assay artifact.

Troubleshooting Reproducibility Issues

The discrepancy in the 72-hour data warrants further investigation. Here are some potential causes and troubleshooting steps:

  • Compound Interference:

    • MTT Assay: The compound or its metabolites might directly reduce MTT, leading to a falsely low IC50 value (higher apparent cytotoxicity). To test this, run a cell-free assay with the compound and MTT reagent.

    • Resazurin Assay: The compound might be fluorescent or could quench the fluorescence of resorufin, leading to a falsely high IC50. Check the intrinsic fluorescence of the compound at the assay wavelengths.

  • Changes in Cellular Metabolism: Prolonged exposure to 6-(piperidin-4-yl)quinoline might alter the metabolic state of the cells without causing cell death.[12] This would affect the MTT assay more significantly than an assay based on a different principle.

  • Compound Solubility: The compound may precipitate out of solution over longer incubation times, especially at higher concentrations.[19] This can be visually inspected under a microscope.

Mandatory Visualization: Potential Signaling Pathways

Caption: Potential signaling pathways affected by quinoline derivatives leading to altered cell viability.

Conclusion: A Framework for Trustworthy Data

Ensuring the reproducibility of cell viability assays is fundamental to the integrity of preclinical drug discovery. By employing a multi-assay approach, carefully controlling experimental variables, and systematically troubleshooting discrepancies, researchers can generate robust and reliable data. This guide provides a comprehensive framework for evaluating novel compounds like 6-(piperidin-4-yl)quinoline, moving beyond a simple "black-box" screening approach to a more nuanced and scientifically rigorous investigation. This commitment to reproducibility will ultimately accelerate the identification of truly promising therapeutic candidates.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. [Link]

  • ResearchGate. (2021). MTT alternative for checking cell viability?. [Link]

  • Freie Universitaet Berlin. (2017). Standard Operating Procedure (SOP). [Link]

  • Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. [Link]

  • National Institute of Standards and Technology. (2023). Addressing Sources of Error in the Cell Viability Measurement Process. [Link]

  • AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. [Link]

  • Bitesize Bio. (2017). Cell viability assays: Alternatives to the MTT assay. [Link]

  • Texas Children's Hospital. (1994). MTT Cell Assay Protocol. [Link]

  • PubMed. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. [Link]

  • National Institute of Standards and Technology. (2023). Fit-for-Purpose Viability Measurements. [Link]

  • Techmate. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]

  • National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

  • Buy Chemicals Online. (2022). Why Is Purity Important In Chemistry?. [Link]

  • GenScript. (2025). Peptide Purity Guide — 98%, 99% & Research-Grade Explained. [Link]

  • National Center for Biotechnology Information. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. [Link]

  • ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • NextSDS. (n.d.). 6-(piperidin-4-yl)quinoline dihydrochloride — Chemical Substance Information. [Link]

  • MDPI. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. [Link]

  • Semantic Scholar. (2023). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. [Link]

  • ScienceDirect. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. [Link]

  • National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

  • International Journal for Multidisciplinary Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • ResearchGate. (2026). synthesis of novel quinoline derivatives: a versatile platform for advanced organic and medicinal chemistry. [Link]

  • ACS Publications. (2018). Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. [Link]

  • MDPI. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • ResearchGate. (2025). (PDF) Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]

  • MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • Google Patents. (n.d.). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

Sources

selectivity profile of 6-(piperidin-4-yl)quinoline in kinase panels

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative evaluation of kinase inhibitor scaffolds requires moving beyond basic IC50​ values to understand the thermodynamic binding landscape across the human kinome. The 6-(piperidin-4-yl)quinoline core has emerged as a highly privileged pharmacophore in targeted oncology and immunology. By combining a rigid, hinge-binding aromatic system with a flexible, solubilizing basic amine, this scaffold serves as a foundational building block for designing highly selective Type I and Type II kinase inhibitors.

This guide objectively compares the kinome selectivity profile of the 6-(piperidin-4-yl)quinoline scaffold against broad-spectrum and optimized alternative inhibitors, providing researchers with actionable experimental workflows and mechanistic insights for lead optimization.

Mechanistic Rationale: The Quinoline-Piperidine Axis

In the highly conserved ATP-binding pocket of human kinases, achieving selectivity requires exploiting subtle differences in the hinge region and adjacent solvent-exposed channels.

  • The Quinoline Core (Hinge Binder): The nitrogen atom of the quinoline ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Cys694 in FLT3 or Met1160 in c-Met) [1]. Its planar aromatic structure allows for efficient π−π stacking against the gatekeeper residue.

  • The Piperidin-4-yl Vector (Solvent Channel): The piperidine ring serves a dual purpose. First, as a basic amine (protonated at physiological pH), it drastically improves the aqueous solubility of the lipophilic quinoline core. Second, substitution at the 6-position directs the piperidine moiety outward toward the solvent-accessible ribose pocket, providing a vector for medicinal chemists to append bulky groups that clash with off-target kinases, thereby driving selectivity [2].

BindingModel cluster_kinase Kinase ATP-Binding Site Hinge Hinge Region (Backbone Amides) Solvent Solvent Channel (Ribose Pocket) Quinoline Quinoline Core (H-Bond Acceptor) Quinoline->Hinge Type I Binding (H-bonds) Piperidine Piperidin-4-yl (Solubilizing Vector) Quinoline->Piperidine C-C Linkage Piperidine->Solvent Vectorial Extension

Fig 1: Mechanistic binding model of 6-(piperidin-4-yl)quinoline within the kinase ATP pocket.

Comparative Selectivity Data

To objectively evaluate the clinical utility of a scaffold, chemists rely on the S(35) Selectivity Score , defined as the percentage of kinases in a broad panel (e.g., 400+ targets) that are inhibited by >65% (or bind with Kd​<3μM ) at a standard 1μM screening concentration [3].

Table 1 compares the baseline 6-(piperidin-4-yl)quinoline scaffold against Staurosporine (a promiscuous pan-kinase inhibitor) and Quizartinib (a highly optimized, clinically approved quinoline derivative targeting FLT3).

Table 1: Comparative Kinase Selectivity Profile (at 1μM Concentration)

Compound / ScaffoldPrimary Target Affinity ( Kd​ ) S(35) ScorePrimary Off-Target LiabilitiesPhysicochemical Advantage
Staurosporine (Control)Pan-kinase ( <1 nM) >85% Severe broad-spectrum toxicityNone (Used only as in vitro tool)
6-(Piperidin-4-yl)quinoline NAK Family, c-Met ( 40−100 nM) 12−18% FLT3, PDGFR α , Aurora AHigh aqueous solubility, low MW
Quizartinib (Optimized)FLT3-ITD ( 1.6 nM) <5% c-KIT, RETHighly tuned solvent interactions

Expert Insight: The baseline 6-(piperidin-4-yl)quinoline scaffold exhibits a moderate S(35) score. While it naturally gravitates toward NAK family kinases (like GAK) and c-Met, it is not inherently promiscuous like Staurosporine. The piperidine nitrogen provides an ideal synthetic handle for reductive amination or acylation, allowing researchers to lower the S(35) score to <5% by introducing steric bulk that restricts binding to a single target [4].

Experimental Workflow: High-Throughput Kinome Profiling

Traditional enzymatic assays (e.g., FRET or radiometric assays) are heavily dependent on ATP concentration. Because the Michaelis constant ( Km​ ) for ATP varies drastically across the human kinome (from 1μM to >1000μM ), testing a competitive inhibitor at a fixed ATP concentration yields skewed, non-comparable IC50​ values.

To establish a true selectivity profile, the industry standard is the Active-Site Directed Competition Binding Assay (e.g., KINOMEscan), which measures the thermodynamic dissociation constant ( Kd​ ) independent of ATP [5].

KinomeScan Ligand Immobilized Ligand (Streptavidin Beads) Mix Competition Binding (1x Buffer, 1h Incubation) Ligand->Mix Kinase DNA-Tagged Kinase (Phage Display) Kinase->Mix Compound Test Compound (e.g., Quinoline Scaffold) Compound->Mix Wash Stringent Wash (Remove Unbound Kinase) Mix->Wash Isolate Complexes Readout qPCR Quantitation (Thermodynamic Kd) Wash->Readout Elute & Amplify

Fig 2: Workflow of the active-site directed competition binding assay for kinome profiling.

Self-Validating Protocol: Site-Directed Competition Binding Assay

This protocol is designed as a self-validating system. By incorporating rigorous positive and negative displacement controls, the assay mathematically verifies its own accuracy before data extraction.

Step 1: Reagent Preparation & Immobilization

  • Treat streptavidin-coated magnetic beads with a biotinylated broad-spectrum kinase ligand for 30 minutes at room temperature.

  • Block the beads with excess free biotin to saturate remaining streptavidin sites, preventing non-specific binding of the test compound.

  • Wash the resins three times with blocking buffer (1% BSA, 0.05% Tween 20, 1 mM DTT) to establish the solid-phase capture system.

Step 2: Competition Binding Assembly

  • Prepare a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • In a 384-well plate, combine the DNA-tagged kinase (expressed via T7 phage display), the ligand-bound beads, and the 6-(piperidin-4-yl)quinoline test compound (serial dilutions from 10μM to 0.1nM ).

  • Internal Validation Controls:

    • Negative Control (Baseline): Include wells with DMSO only. This establishes the 100% kinase-to-bead binding baseline.

    • Positive Control (Displacement): Include wells with 10μM Staurosporine. This validates the assay; if the qPCR readout shows >1% residual kinase binding in these wells, the wash stringency is insufficient, and the plate must be rejected.

Step 3: Incubation and Stringent Washing

  • Incubate the plate with continuous shaking for 1 hour at room temperature to allow thermodynamic equilibrium to be reached.

  • Place the plate on a magnetic manifold to pellet the beads. Aspirate the supernatant.

  • Wash the beads four times with wash buffer (1x PBS, 0.05% Tween 20) to remove any DNA-tagged kinase that was displaced by the test compound.

Step 4: qPCR Elution and Readout

  • Resuspend the beads in elution buffer and heat to 95∘C for 10 minutes to denature the proteins and release the phage DNA.

  • Perform quantitative PCR (qPCR) using primers specific to the T7 phage DNA tag.

  • Calculate the Kd​ using a standard dose-response curve fitted to the Hill equation (Hill Slope = -1). The amount of DNA detected is directly proportional to the amount of kinase that was not inhibited by the test compound.

References

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo, ACS Journal of Medicinal Chemistry. Available at:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways, MDPI Molecules. Available at:[Link]

  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors, ACS Journal of Chemical Information and Modeling. Available at:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives, ACS Journal of Medicinal Chemistry. Available at:[Link]

  • KINOMEscan Technology Principle, Eurofins Discovery. Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling 6-(Piperidin-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Handling 6-(Piperidin-4-yl)quinoline (CAS: 1020277-40-0)[1][2] requires a rigorous, causality-driven approach to laboratory safety. As a dual-pharmacophore intermediate frequently used in drug discovery, this compound merges a basic piperidine ring with a quinoline core.

To safely manage this compound, we must understand the physicochemical hazards dictated by its structure: the piperidine moiety is highly basic and can cause severe skin burns or eye damage[3][4], while the quinoline core presents risks of systemic toxicity, potential irreversible health effects, and environmental persistence[5][6].

The following guide provides a self-validating operational and disposal framework designed to protect researchers and maintain scientific integrity.

Causality-Driven PPE Matrix

Personal Protective Equipment (PPE) should never be selected arbitrarily. The basicity of the piperidine ring dictates that standard latex gloves are insufficient due to rapid permeation by nitrogenous bases. Furthermore, the potential for aerosolization of the lyophilized powder necessitates strict respiratory and ocular barriers.

Table 1: Quantitative PPE Specifications and Rationale

PPE CategorySpecification / StandardQuantitative MetricCausality / Rationale
Hand Protection NBR (Nitrile Butadiene Rubber)[3]Thickness: >0.11 mm (Splash) / >0.4 mm (Direct Contact). Breakthrough: >480 mins[3].Nitrogenous bases rapidly degrade latex. Nitrile provides a validated chemical barrier against basic amines[3][7].
Eye/Face Protection Tight-fitting chemical safety gogglesStandard: EN 166 (EU) or ANSI Z87.1 (US)[5]Basic amines cause rapid, irreversible corneal damage. Safety glasses with side shields are insufficient against fine dust[3][5].
Respiratory Particulate filter mask (if outside hood)Standard: EN 143 (P1/P3) or NIOSH N95/P100[8]Filters ≥80% to 99.9% of airborne particles[8]. Prevents inhalation of toxic quinoline dust which can cause respiratory arrest[7].
Body Protection 100% Cotton Lab Coat & Chemical ApronN/ASynthetic fibers can melt into the skin if solvents are used. Cotton provides a breathable, non-melting barrier[6].

Operational Workflow & Containment Strategy

To ensure zero exposure, the handling of 6-(Piperidin-4-yl)quinoline must follow a strict, unidirectional workflow.

G N1 1. Risk Assessment & Containment Check N2 2. PPE Donning (Nitrile, Goggles, P100) N1->N2 N3 3. Fume Hood Operation (Anti-static Handling) N2->N3 N4 4. Dilute Acid Decontamination N3->N4 N5 5. Segregated Nitrogenous Waste N4->N5

Workflow for the safe handling, operation, and disposal of 6-(Piperidin-4-yl)quinoline.

Self-Validating Handling Protocol

This step-by-step methodology incorporates real-time validation checks to ensure the safety system is actively functioning during the experiment.

Phase 1: Pre-Operation Setup

  • Containment Validation: Turn on the Class II Biological Safety Cabinet or Chemical Fume Hood.

    • Validation Check: Hold a Kimwipe at the sash opening. It should pull inward at a steady >100 feet per minute (fpm). Do not proceed if airflow is stagnant.

  • Glove Integrity Check: Don double nitrile gloves.

    • Validation Check: Perform the "inflation test" by trapping air in the outer glove and squeezing. Discard if any micro-leaks are detected.

Phase 2: Weighing and Solubilization

  • Static Mitigation: 6-(Piperidin-4-yl)quinoline powder is prone to static charge, which can cause toxic aerosolization. Use an anti-static gun (Zerostat) on the weighing boat and use grounded, metal spatulas.

    • Validation Check: Observe the analytical balance reading. A drifting mass indicates residual static charge. Re-apply the anti-static gun until the reading stabilizes.

  • Solubilization: Transfer the pre-weighed solid directly into a sealed vial before removing it from the hood. If solubilizing, add the solvent slowly to prevent exothermic reactions common with basic amines.

Phase 3: Post-Handling Decontamination Critical Safety Insight:Never use bleach (sodium hypochlorite) to clean up piperidine/quinoline spills. Bleach reacts violently with secondary amines to form highly toxic, volatile chloramine gases.

  • Chemical Neutralization: Spray the contaminated surfaces and spatulas with a dilute acidic solution (e.g., 1% acetic acid or citric acid). This protonates the basic piperidine nitrogen, converting the lipophilic free base into a highly water-soluble salt.

  • Physical Removal: Wipe the surface with a disposable paper towel, followed by a secondary wipe with 70% Ethanol or Isopropanol to remove residual organics.

    • Validation Check: Swab the cleaned area with a damp pH indicator strip. A neutral pH (approx. 7.0) confirms the successful removal of the basic amine residue.

Disposal Plan

Because quinoline derivatives are classified as toxic to aquatic organisms and may cause long-term adverse environmental effects[6], disposal must strictly adhere to hazardous waste protocols.

  • Aqueous Liquid Waste: Any aqueous washes containing the compound must be collected in a designated "Aqueous Basic/Nitrogenous Waste" carboy. Do not mix with halogenated acidic waste to prevent exothermic neutralization or gas evolution.

  • Organic Liquid Waste: If dissolved in solvents (e.g., DMSO, Methanol), dispose of in a designated "Non-Halogenated Organic Waste" container (unless a halogenated solvent like DCM was used, which requires the "Halogenated" stream).

  • Solid Waste: All contaminated Kimwipes, weighing boats, and the outer layer of nitrile gloves must be placed in a sealed, biohazard-style bag or rigid container explicitly labeled "Toxic Solid Waste - Contains Quinoline Derivatives" [3][7]. Never throw these items into standard municipal trash.

References

  • Safety D
  • MATERIAL SAFETY DATA SHEET: Quinoline | CDH Fine Chemical |
  • SAFETY DATA SHEET: Quinoline | Thermo Fisher Scientific |
  • SAFETY DATA SHEET: Quinoline yellow | Carl ROTH |
  • 6-(Piperidin-4-yl)quinoline (CAS# 1020277-40-0) | Sinfoo Biotech |

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Piperidin-4-yl)quinoline
Reactant of Route 2
Reactant of Route 2
6-(Piperidin-4-yl)quinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.